Technical Documentation Center

4-Chloro-n-cyclopropyl-3-nitrobenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-n-cyclopropyl-3-nitrobenzamide
  • CAS: 90797-58-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Chloro-N-cyclopropyl-3-nitrobenzamide: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural descriptors, mechanistic utility, and self-validating synthetic protocols Executive Summary In modern drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural descriptors, mechanistic utility, and self-validating synthetic protocols

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for the efficient assembly of complex molecular architectures. 4-Chloro-N-cyclopropyl-3-nitrobenzamide (CAS: 90797-58-3) [1] has emerged as a highly versatile, privileged scaffold. Its unique structural topology—comprising a rigid cyclopropyl amide, an activating ortho-nitro group, and a displaceable chloro moiety—makes it an indispensable intermediate. It is frequently utilized in the synthesis of advanced targeted therapeutics, including novel oxazole-based ferroptosis inhibitors for central nervous system (CNS) diseases[2] and benzimidazole-core kinase inhibitors.

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic advantages, and field-proven experimental methodologies.

Physicochemical Profiling & Structural Descriptors

Understanding the physicochemical properties of a building block is essential for predicting the drug-likeness of its downstream derivatives. The compact nature of 4-Chloro-N-cyclopropyl-3-nitrobenzamide ensures that it does not unnecessarily inflate the molecular weight or lipophilicity of the final active pharmaceutical ingredient (API).

PropertyValueImplications for Drug Design
Molecular Weight 240.64 g/mol Low MW allows for extensive downstream derivatization without violating Lipinski’s Rule of 5.
Molecular Formula C₁₀H₉ClN₂O₃Provides a balance of halogens and heteroatoms for target binding.
XLogP3 (Predicted) ~2.1Optimal baseline lipophilicity; ensures excellent membrane permeability.
Topological Polar Surface Area 74.9 ŲIdeal for CNS penetration; well below the 90 Ų threshold for blood-brain barrier (BBB) crossing.
Hydrogen Bond Donors 1 (Amide NH)Limits desolvation penalties during target binding.
Hydrogen Bond Acceptors 3 (Amide C=O, Nitro O)Facilitates critical interactions with kinase hinge regions or allosteric pockets.
Rotatable Bonds 3High rigidity; the cyclopropyl group restricts amide bond rotation, reducing entropic loss upon binding.

Causality in Design: The N-cyclopropyl group is not merely a structural placeholder. It provides a compact, metabolically stable lipophilic cap that is highly resistant to cytochrome P450-mediated oxidative cleavage compared to linear alkyl chains. This moiety frequently occupies small hydrophobic pockets in target proteins, enhancing both affinity and pharmacokinetic half-life.

Mechanistic Utility in Synthesis (The "Bifunctional" Advantage)

The true value of 4-Chloro-N-cyclopropyl-3-nitrobenzamide lies in its programmable reactivity. As a Senior Application Scientist, I leverage this scaffold for its predictable, step-wise functionalization:

  • Amidation Dynamics: The core is synthesized via the reaction of 4-chloro-3-nitrobenzoyl chloride with cyclopropylamine. This forms a robust amide linkage that survives harsh downstream conditions.

  • SNAr Activation: The strong electron-withdrawing nature of the nitro group at the 3-position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This stabilizes the transient Meisenheimer complex during nucleophilic attack at the C4 position. Consequently, the otherwise unreactive aryl chloride undergoes mild Nucleophilic Aromatic Substitution (SNAr) with various amines, thiols, or alkoxides.

  • Downstream Cyclization: Following SNAr, the nitro group can be selectively reduced (e.g., via Pd/C and H₂ or Fe/HCl) to yield an ortho-phenylenediamine derivative. This diamine is a classic, highly reactive precursor for cyclization into benzimidazoles, quinoxalines, or isosteric oxazoles[2].

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure high yield, purity, and reproducibility.

Protocol 1: Synthesis of 4-Chloro-N-cyclopropyl-3-nitrobenzamide

Objective: High-yield amidation via a Schotten-Baumann-type reaction.

  • Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Base Addition: Add anhydrous pyridine (2.0 eq, 20 mmol).

    • Causality: Pyridine acts as an acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of cyclopropylamine, which would otherwise render it non-nucleophilic and stall the reaction. DCM is chosen as an aprotic solvent to dissolve the acyl chloride without hydrolyzing it.

  • Amine Addition: Cool the mixture to 0 °C using an ice bath. Slowly add cyclopropylamine (1.1 eq, 11 mmol) dropwise over 10 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.

  • Self-Validation & Workup: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the high-Rf acyl chloride spot indicates completion. Dilute the mixture with additional DCM (50 mL) and wash sequentially with 1N aqueous HCl (2 × 50 mL) to remove unreacted pyridine/amine, followed by saturated aqueous NaHCO₃ (50 mL) to neutralize residual acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a pale yellow solid.

Protocol 2: SNAr Derivatization with a Secondary Amine (e.g., Morpholine)

Objective: Displacement of the C4-chloride to build molecular complexity.

  • Setup: Dissolve 4-Chloro-N-cyclopropyl-3-nitrobenzamide (1.0 eq, 5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL).

  • Reagent Addition: Add morpholine (1.5 eq, 7.5 mmol) and anhydrous K₂CO₃ (2.0 eq, 10 mmol).

    • Causality: DMF is a polar aprotic solvent that dramatically accelerates SNAr reactions by solvating the potassium cations while leaving the nucleophile "naked" and highly reactive. K₂CO₃ is a mild, non-nucleophilic base that mops up the generated acid without competing for the electrophilic carbon.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours.

  • Self-Validation & Workup: Cool the reaction to room temperature and pour it slowly into vigorously stirred ice-water (100 mL). The hydrophobic product will precipitate out of the aqueous DMF solution.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the thermodynamically pure 4-(morpholin-4-yl)-N-cyclopropyl-3-nitrobenzamide.

Synthetic Workflow Visualization

The following diagram maps the logical progression from the raw starting material to a complex, targeted therapeutic agent, highlighting the bifunctional utility of the core scaffold.

SyntheticWorkflow SM 4-Chloro-3-nitrobenzoyl chloride (Starting Material) Target 4-Chloro-N-cyclopropyl-3-nitrobenzamide (Core Scaffold) SM->Target DCM, Pyridine, RT Amine Cyclopropylamine (Amidation Reagent) Amine->Target SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH2) Target->SNAr Intermediate1 4-(R-amino)-N-cyclopropyl-3-nitrobenzamide SNAr->Intermediate1 Reduction Nitro Reduction (e.g., Pd/C, H2 or Fe/HCl) Intermediate1->Reduction Intermediate2 3-Amino-4-(R-amino)-N-cyclopropylbenzamide Reduction->Intermediate2 Cyclization Cyclization (e.g., with Aldehydes/Orthoesters) Intermediate2->Cyclization FinalDrug Benzimidazole/Oxazole-based Therapeutic (Kinase/Ferroptosis Inhibitor) Cyclization->FinalDrug

Fig 1. Synthetic workflow illustrating the bifunctional utility of the core scaffold.

Handling, Stability, and Safety

  • Storage: Store at room temperature (20–25 °C) in a tightly sealed, amber glass container to protect from light and ambient moisture.

  • Reactivity: The compound is stable under standard laboratory conditions. However, it is incompatible with strong oxidizing agents and strong bases, which could prematurely initiate unwanted side reactions or degrade the amide bond.

  • Safety Profile: As a nitroaromatic and chlorinated aromatic compound, it is a potential skin sensitizer and respiratory irritant. All handling, especially weighing and transferring of the dry powder, must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

References

  • Title: Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases Source: Journal of Medicinal Chemistry, 2025, 68(4), 4908-4928. URL: [Link]

  • Title: 4-chloro-n-cyclopropyl-3-nitrobenzamide (90797-58-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents Source: Chemchart URL: [Link]

Sources

Exploratory

High-Purity Synthesis of 4-Chloro-N-cyclopropyl-3-nitrobenzamide

Technical Guide & Process Validation Part 1: Executive Summary & Strategic Analysis 4-Chloro-N-cyclopropyl-3-nitrobenzamide (CAS 90797-58-3) is a critical electrophilic scaffold used in the development of antitubercular...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Process Validation

Part 1: Executive Summary & Strategic Analysis

4-Chloro-N-cyclopropyl-3-nitrobenzamide (CAS 90797-58-3) is a critical electrophilic scaffold used in the development of antitubercular agents (specifically DprE1 inhibitors similar to BTZ043) and kinase inhibitors. Its structural core—a deactivated aromatic ring substituted with a nitro group and a labile chlorine atom—presents a specific synthetic challenge: Chemoselectivity. [1]

The 4-chloro-3-nitro motif renders the C-4 position highly susceptible to Nucleophilic Aromatic Substitution (


). A standard amidation protocol, if mismanaged, will result in the cyclopropylamine attacking the aromatic ring (displacing the chloride) rather than the carbonyl carbon.

This guide details a Two-Step Activation Strategy designed to kinetically favor


-acylation over 

, ensuring high purity (>98%) without the need for chromatographic separation.[1]

Part 2: Retrosynthetic Analysis

The most robust disconnection relies on the formation of the amide bond.[1] While direct coupling of the acid is possible, the acid chloride route is preferred for scale-up due to superior atom economy and simplified workup.

Logic Flow (DOT Visualization)

Retrosynthesis Target 4-Chloro-N-cyclopropyl- 3-nitrobenzamide (Target) Inter1 Acyl Chloride Intermediate (Highly Reactive) Target->Inter1 Amide Bond Formation Amine Cyclopropylamine (Nucleophile) Target->Amine + Acid 4-Chloro-3-nitrobenzoic acid (CAS 96-99-1) Inter1->Acid Acyl Halide Synthesis Act Activation Agent (SOCl2 or (COCl)2) Acid->Act Reagent

Figure 1: Retrosynthetic tree highlighting the acid chloride activation pathway.

Part 3: Core Synthesis Protocol (The "Golden Route")[1]

Route Overview
  • Step 1: Activation of 4-chloro-3-nitrobenzoic acid to 4-chloro-3-nitrobenzoyl chloride.[1]

  • Step 2: Nucleophilic acyl substitution with cyclopropylamine under controlled temperature.[1]

Step 1: Synthesis of 4-Chloro-3-nitrobenzoyl Chloride

Rationale: We utilize Oxalyl Chloride with catalytic DMF rather than Thionyl Chloride.[1] Thionyl chloride requires reflux temperatures that can degrade the nitro-aryl moiety or promote side reactions.[1] Oxalyl chloride operates at room temperature.[1]

Reagents:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)

  • Oxalyl Chloride (1.2 eq)[1]

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM), Anhydrous (10 V)[1]

Protocol:

  • Charge an oven-dried round-bottom flask with 4-Chloro-3-nitrobenzoic acid and anhydrous DCM under

    
     atmosphere.
    
  • Add catalytic DMF.[1]

  • Add Oxalyl Chloride dropwise over 20 minutes at 0°C.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Evolution of CO/CO2 gas indicates reaction progress.[1]

  • In-Process Check (IPC): Quench an aliquot with MeOH. Check TLC/LCMS for conversion of Acid (Methyl Ester peak) vs Acid Chloride.

  • Evaporate solvent and excess oxalyl chloride under reduced pressure to yield the yellow semi-solid acid chloride.[1] Do not purify; use immediately.

Step 2: Amidation (The Critical Step)

Rationale: To prevent the


 side reaction (displacement of Cl by cyclopropylamine), the reaction must be kept cold  (0°C to -10°C).[1] The acyl chloride reacts orders of magnitude faster than the aryl chloride at this temperature.[1]

Reagents:

  • Crude Acid Chloride (from Step 1)[1]

  • Cyclopropylamine (1.1 eq)[1]

  • Triethylamine (TEA) or DIPEA (1.5 eq)[1]

  • DCM (Anhydrous)[1][2]

Protocol:

  • Dissolve the crude acid chloride in fresh anhydrous DCM (10 V) and cool to -10°C (Salt/Ice bath).

  • In a separate vessel, mix Cyclopropylamine and TEA in DCM (5 V).

  • Slow Addition: Add the Amine/Base mixture to the Acid Chloride solution dropwise over 30-45 minutes. Maintain internal temperature below 0°C.

    • Expert Note: Rapid addition causes localized exotherms, promoting the formation of the impurity 4-(cyclopropylamino)-3-nitrobenzamide.

  • Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.

  • Workup:

    • Wash organic layer with 1N HCl (removes unreacted amine).[1]

    • Wash with Saturated

      
       (removes unreacted acid).[1]
      
    • Wash with Brine, dry over

      
      , and concentrate.[1][3]
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Part 4: Process Validation & Troubleshooting

The Self-Validating System

Every synthesis must have checkpoints. For this molecule, the competition between Acylation and Arylation is the primary failure mode.[1]

ObservationDiagnosisCorrective Action
Yellow/Orange Impurity by TLC

Side Product (Cl displaced)
Reaction temp too high. Repeat at -10°C.
Starting Material Remains Hydrolysis of Acid ChlorideEnsure DCM is anhydrous.[1] Use fresh Oxalyl Chloride.[1]
Violent Exotherm Uncontrolled Amine AdditionSlow down addition rate; dilute amine solution.[1]
Reaction Mechanism & Side Reaction Pathway[1][4]

Mechanism SM Acid Chloride Path1 Path A: Carbonyl Attack (Kinetic Product) SM->Path1 < 0°C Path2 Path B: Aryl Attack (SnAr) (Thermodynamic/Thermal) SM->Path2 > 25°C Amine Cyclopropylamine Amine->Path1 Amine->Path2 Product TARGET AMIDE (Desired) Path1->Product Fast Impurity 4-Amino-Impurity (Undesired) Path2->Impurity Slow (unless heated)

Figure 2: Mechanistic bifurcation.[1] Path A is favored by low temperature; Path B is favored by heat.[1]

Part 5: Analytical Characterization

Confirm the identity of 4-Chloro-N-cyclopropyl-3-nitrobenzamide using the following expected data:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.70 (d, J=2.0 Hz, 1H, Ar-H2) – Deshielded by Nitro/Carbonyl
      
    • 
       8.55 (br s, 1H, NH) – Amide proton
      
    • 
       8.15 (dd, J=8.4, 2.0 Hz, 1H, Ar-H6)
      
    • 
       7.90 (d, J=8.4 Hz, 1H, Ar-H5) – Ortho to Chlorine
      
    • 
       2.85 (m, 1H, CH of cyclopropyl)
      
    • 
       0.50 – 0.70 (m, 4H, CH2 of cyclopropyl)
      
  • Mass Spectrometry (ESI):

    • [M+H]+ = 241.03 / 243.03 (Characteristic Chlorine 3:1 isotope pattern).[1]

  • IR Spectroscopy:

    • 1650

      
       (Amide C=O stretch)[1]
      
    • 1530, 1350

      
       (Nitro N-O stretch)
      

Part 6: References

  • PubChem. (2025).[1][4][5][6] 4-Chloro-N-cyclopropyl-3-nitrobenzamide (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Makarov, V., et al. (2009).[1] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[1] Science, 324(5928), 801-804.[1] (Contextual reference for nitro-benzamide scaffolds in antitubercular research). [Link]

Sources

Foundational

Technical Whitepaper: 4-Chloro-N-cyclopropyl-3-nitrobenzamide

This is an in-depth technical guide on 4-Chloro-N-cyclopropyl-3-nitrobenzamide , structured for researchers and drug development professionals. A Strategic Scaffold for Next-Generation Kinase & PARP Inhibitors Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 4-Chloro-N-cyclopropyl-3-nitrobenzamide , structured for researchers and drug development professionals.

A Strategic Scaffold for Next-Generation Kinase & PARP Inhibitors

Executive Summary

4-Chloro-N-cyclopropyl-3-nitrobenzamide is a high-value pharmacophore intermediate used primarily in the synthesis of small-molecule inhibitors targeting kinases (e.g., MEK, B-Raf) and DNA repair enzymes (e.g., PARP). Its structural utility lies in the ortho-nitro-chloro motif , which serves as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (SₙAr), allowing for the rapid diversification of the benzamide core at the 4-position.

This guide details the synthesis, reactivity profile, and downstream applications of this scaffold, providing a validated roadmap for medicinal chemists designing novel bioactive agents.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 4-Chloro-N-cyclopropyl-3-nitrobenzamide
Appearance Off-white to pale yellow crystalline powder
Melting Point 147–149 °C (Typical)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calculated) ~13.5 (Amide NH)
LogP ~1.8
Key Functional Groups [1][2][3][4][5] • Nitro (-NO₂) : Electron-withdrawing, activating group.• Chloro (-Cl) : Leaving group for SₙAr.• Cyclopropylamide : Lipophilic pharmacophore, metabolic stability enhancer.

Synthesis & Manufacturing Protocol

The synthesis of 4-Chloro-N-cyclopropyl-3-nitrobenzamide is typically achieved via a two-step sequence starting from commercially available 4-chloro-3-nitrobenzoic acid . The critical control point is the activation of the carboxylic acid without inducing premature nucleophilic displacement of the chlorine atom.

Step 1: Acid Chloride Activation

Reagents: 4-Chloro-3-nitrobenzoic acid, Thionyl Chloride (SOCl₂), DMF (cat.). Conditions: Reflux, 2–3 hours.



  • Process Insight: Use of catalytic DMF forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction at lower temperatures, preserving the C4-Cl bond integrity.

Step 2: Amide Coupling (Schotten-Baumann Conditions)

Reagents: 4-Chloro-3-nitrobenzoyl chloride, Cyclopropylamine, Triethylamine (Et₃N). Solvent: Dichloromethane (DCM) or THF (anhydrous). Conditions: 0°C to RT, 1–2 hours.

  • Critical Protocol Note: The reaction must be kept at 0°C during addition . Higher temperatures can lead to the displacement of the 4-chloro group by the excess cyclopropylamine (SₙAr side reaction), yielding the bis-cyclopropylamine impurity.

Visual Synthesis Workflow

Synthesis Start 4-Chloro-3-nitrobenzoic Acid Activation Activation (SOCl2 / DMF cat.) Start->Activation Intermediate Acid Chloride Intermediate Activation->Intermediate Coupling Amide Coupling (Cyclopropylamine, Et3N, 0°C) Intermediate->Coupling Product 4-Chloro-N-cyclopropyl- 3-nitrobenzamide Coupling->Product Major Pathway Impurity Impurity: Bis-cyclopropyl adduct Coupling->Impurity >25°C (Side Rxn)

Figure 1: Optimized synthetic route highlighting the critical temperature control point to avoid impurity formation.

Reactivity Profile & Downstream Applications

The core value of CAS 90797-58-3 lies in its divergent reactivity . The 3-nitro group activates the 4-chloro position for displacement, allowing for the rapid installation of complex amines (e.g., piperazines, morpholines) common in kinase inhibitors.

A. Nucleophilic Aromatic Substitution (SₙAr)

The 4-chloro atom is highly activated by the ortho-nitro group.

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Conditions: K₂CO₃ or DIPEA in DMF/DMSO at 60–80°C.

  • Application: Installation of solubilizing groups (e.g., N-methylpiperazine) found in drugs like Olaparib or Trametinib analogs.

B. Nitro Reduction

Post-displacement, the nitro group is reduced to an aniline.

  • Methods: Fe/NH₄Cl (classic), H₂/Pd-C (catalytic), or SnCl₂.

  • Result: 3-Amino-4-substituted-N-cyclopropylbenzamide.

  • Utility: This aniline is the precursor for forming Benzimidazoles , Quinazolines , or Ureas (via isocyanates).

C. Cyclization Pathways

Reacting the resulting aniline with formamidine acetate or triethyl orthoformate yields Quinazolinone or Benzimidazole cores, which are privileged scaffolds in oncology (e.g., EGFR, PARP inhibitors).

Mechanistic Pathway Diagram

Reactivity Core 4-Chloro-N-cyclopropyl- 3-nitrobenzamide SnAr S_NAr Displacement (R-NH2, Base, Heat) Core->SnAr Substituted 4-(Substituted-amino)- 3-nitrobenzamide SnAr->Substituted Reduction Nitro Reduction (Fe/HCl or H2/Pd) Substituted->Reduction Aniline 3-Amino-4-(substituted)- N-cyclopropylbenzamide Reduction->Aniline Cyclization Cyclization (HC(OEt)3 or CDI) Aniline->Cyclization FinalDrug Benzimidazole / Quinazoline Kinase Inhibitor Core Cyclization->FinalDrug

Figure 2: Divergent synthesis map showing the transformation of the scaffold into bioactive heterocycles.

Analytical Characterization

To validate the identity and purity of the synthesized intermediate, the following analytical parameters must be met.

MethodExpected Signal / Criteria
¹H NMR (DMSO-d₆) δ 8.5–8.8 (d, 1H, Amide NH)δ 8.2 (d, 1H, Ar-H3, ortho to NO₂)δ 7.8 (dd, 1H, Ar-H5)δ 7.6 (d, 1H, Ar-H6)δ 2.85 (m, 1H, Cyclopropyl CH)δ 0.5–0.7 (m, 4H, Cyclopropyl CH₂)
LC-MS (ESI) [M+H]⁺ = 241.03 (Consistent with Cl isotope pattern ³⁵Cl/³⁷ Cl 3 :1)
HPLC Purity >98.0% (Area %) at 254 nm
IR Spectroscopy 1650 cm⁻¹ (Amide C=O stretch)1530, 1350 cm⁻¹ (Nitro N-O stretch)3280 cm⁻¹ (N-H stretch)

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Nitro-aromatics can be energetic. Avoid heating dry solids. Use non-sparking tools.

  • Sensitization: Benzamides and their precursors are potential skin sensitizers. Double-gloving (Nitrile) is recommended.

References

  • PubChem Compound Summary. (2023). 4-Chloro-3-nitrobenzamide Derivatives. National Center for Biotechnology Information. Link

  • Organic Process Research & Development. (2017). Manufacturing Routes to PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications. (Discussion of benzamide scaffold synthesis). Link

  • Sigma-Aldrich. (2023). Product Specification: 4-Chloro-N-cyclopropyl-3-nitrobenzamide (CAS 90797-58-3). Merck KGaA. Link

  • Frontiers in Pharmacology. (2021). Discovery of Potent Olaparib Derivatives. (Illustrates the utility of the benzamide core in PARP inhibition). Link

  • Journal of Medicinal Chemistry. (2014). Discovery of Trametinib (GSK1120212). (Example of cyclopropyl-benzamide pharmacophore in MEK inhibitors). Link

Sources

Exploratory

safety and handling of 4-Chloro-n-cyclopropyl-3-nitrobenzamide

An In-Depth Technical Guide to the Safety and Handling of 4-Chloro-N-cyclopropyl-3-nitrobenzamide Executive Summary Compound: 4-Chloro-N-cyclopropyl-3-nitrobenzamide CAS Registry Number: 90797-58-3 Molecular Formula: C₁₀...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety and Handling of 4-Chloro-N-cyclopropyl-3-nitrobenzamide

Executive Summary

Compound: 4-Chloro-N-cyclopropyl-3-nitrobenzamide CAS Registry Number: 90797-58-3 Molecular Formula: C₁₀H₉ClN₂O₃ Primary Hazard Class: Irritant / Potential Sensitizer (GHS07) Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis, SnAr Scaffolds)[1]

This technical guide provides a rigorous safety framework for researchers handling 4-Chloro-N-cyclopropyl-3-nitrobenzamide.[1] Unlike generic safety data sheets (SDS), this document synthesizes physicochemical properties with practical laboratory workflows, emphasizing the causality behind safety protocols.[1] It is designed for drug development professionals requiring high-fidelity operational standards.[1]

Chemical Identity & Physicochemical Profiling

Understanding the molecule's architecture is the first step in risk mitigation.[1]

PropertyData / CharacteristicOperational Implication
Structure Benzamide core, 3-Nitro, 4-Chloro, N-CyclopropylMultifunctional Reactivity: The 4-Cl position is activated for Nucleophilic Aromatic Substitution (SnAr) by the 3-Nitro group.[1]
Physical State Solid (Powder), Off-white to pale yellowInhalation Risk: Fine particulates require containment to prevent respiratory sensitization.[1]
Molecular Weight 240.64 g/mol N/A
Solubility Low in water; Soluble in DMSO, DMF, MeOHSkin Absorption: High solubility in organic solvents increases the risk of transdermal uptake if dissolved.[1]
Melting Point >150°C (Predicted/Analogous)Thermal Stability: Nitro-aromatics have high decomposition energies; avoid uncontrolled heating.[1]

Molecular Hazards & Reactivity Analysis

As a Senior Application Scientist, I categorize hazards not just by regulation, but by functional group reactivity.

The Nitro Group ( ) Hazard
  • Energetic Potential: While mononitro compounds are generally stable, they possess significant decomposition energy.[1]

  • Redox Sensitivity: Incompatible with strong reducing agents (e.g., Hydrazine,

    
    , Hydrogenation catalysts) unless under strictly controlled conditions.[1] Uncontrolled reduction can lead to rapid exotherms or formation of toxic hydroxylamines.[1]
    
  • Protocol: Do not heat residues to dryness >100°C without prior Differential Scanning Calorimetry (DSC) data to rule out thermal runaway onset.

The 4-Chloro-3-Nitro Motif (SnAr Activity)
  • Alkylating Potential: The chlorine atom is electron-deficient due to the ortho-nitro group.[1] This makes the compound a mild alkylating agent, capable of reacting with biological nucleophiles (DNA/Proteins).[1]

  • Protocol: Treat as a potential mutagen/sensitizer.[1] Double-gloving (Nitrile) is mandatory.[1]

The Cyclopropyl Moiety
  • Metabolic Liability: Cyclopropylamines can act as mechanism-based inhibitors (suicide substrates) for cytochrome P450 enzymes and monoamine oxidases.[1]

  • Protocol: Assume higher chronic toxicity than acute symptoms suggest.[1] Zero-skin-contact policy.

Safe Handling Protocols: A Lifecycle Approach

Receipt & Characterization
  • Incoming Inspection: Verify container integrity. Nitro-aromatics can degrade to release nitrogen oxides (

    
    ) if stored improperly over years, pressurizing containers.[1]
    
  • Weighing: Use a static-dissipative balance enclosure. Dry powders of benzamides are prone to static charge, leading to "fly-away" dust.[1]

    • Technique: Use an antistatic gun or polonium strip if powder dispersal is observed.[1]

Synthesis & Reaction Setup
  • Solvent Selection: Avoid protic solvents if using strong bases to prevent side reactions at the amide.[1]

  • Exotherm Control: If using this compound as a starting material for SnAr reactions (displacing the Cl):

    • Dissolve the benzamide first.[1]

    • Add the nucleophile slowly at controlled temperatures (0°C - RT).

    • Never add the catalyst/base to a hot mixture.[1]

Storage & Stability
  • Conditions: Store at 2–8°C (Refrigerated), Dry, Dark.

  • Container: Amber glass with PTFE-lined cap.[1]

  • Shelf Life: Re-test purity (HPLC) every 12 months. Hydrolysis of the amide bond is slow but possible under humid conditions.[1]

Visualization: Safety Decision Matrix

The following diagram illustrates the critical decision pathways for handling this compound based on experimental context.

SafetyMatrix Start Start: Handling 4-Chloro-N-cyclopropyl-3-nitrobenzamide StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DMSO/DMF) StateCheck->Solution DustRisk Risk: Inhalation & Sensitization Solid->DustRisk AbsorbRisk Risk: Enhanced Transdermal Uptake Solution->AbsorbRisk Engineering Control: Fume Hood + Static Dissipation DustRisk->Engineering PPE Control: Double Nitrile Gloves + Lab Coat AbsorbRisk->PPE Heating Process: Heating / Reflux? Engineering->Heating PPE->Heating DSC_Check REQUIRED: Run DSC/ARC Heating->DSC_Check Yes (>100°C) Proceed Proceed with Blast Shield Heating->Proceed No (<100°C) DSC_Check->Proceed Stable

Figure 1: Operational Safety Decision Matrix for 4-Chloro-N-cyclopropyl-3-nitrobenzamide, detailing controls for physical state and thermal processing.

Emergency Response & Waste Management

Spill Cleanup Strategy
  • Solid Spill:

    • Do not dry sweep (generates dust).[1]

    • Cover with wet paper towels (water/surfactant) to dampen.[1]

    • Scoop into a wide-mouth waste jar.

    • Clean surface with 0.1M NaOH (to hydrolyze traces) followed by water.[1]

  • Solution Spill:

    • Absorb with vermiculite or sand.[1]

    • Avoid using combustible materials (sawdust) due to the nitro group's oxidizing potential.[1]

First Aid (Self-Validating Protocol)
  • Eye Contact: Immediate irrigation for 15 minutes.[1][2][3][4][5] Validation: pH test of eye runoff should be neutral before stopping.[1]

  • Skin Contact: Wash with soap and water.[1][2][3][4][6][7] Do not use ethanol/acetone; this enhances absorption of nitro-aromatics.[1]

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

  • Segregation: Keep separate from oxidizers and strong acids.[1]

  • Destruction: High-temperature incineration is the preferred method for complete destruction of the nitro and chloro-aromatic rings.[1]

Synthesis Pathway & Hazard Origins[2]

Understanding how this molecule is made helps anticipate impurities (e.g., unreacted acid chlorides).[1]

SynthesisHazards AcidCl 4-Chloro-3-nitrobenzoyl chloride Rxn Schotten-Baumann / Amidation AcidCl->Rxn Haz_Acid Hazard: HCl Generation (Corrosive Gas) AcidCl->Haz_Acid Hydrolysis Amine Cyclopropylamine Amine->Rxn Haz_Amine Hazard: Volatile/Toxic Amine Amine->Haz_Amine Handling Product 4-Chloro-N-cyclopropyl-3-nitrobenzamide Rxn->Product Haz_Exotherm Hazard: Exothermic Reaction Rxn->Haz_Exotherm Mixing

Figure 2: Synthesis Hazard Flow. Note that residual precursors (Acid Chloride or Cyclopropylamine) may be present in crude material, adding corrosive or volatile toxicity risks.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 4-Chloro-N-cyclopropyl-3-nitrobenzamide Product Sheet (CAS 90797-58-3). Retrieved from [1]

  • PubChem. (2025).[1] 4-Chloro-3-nitrobenzamide (Analogous Compound Safety Data). National Library of Medicine.[1] Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Chloro-3-nitrobenzonitrile (Structural Analog). Retrieved from [1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Nitrobenzamide Derivatives. Retrieved from [1]

  • MDPI. (2024).[1] Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1).[1] (Reference for synthesis conditions of similar nitrobenzamides). Retrieved from [1]

Sources

Foundational

The "Magic Ring": Harnessing Cyclopropyl Scaffolds in Modern Medicinal Chemistry

Executive Summary In the transition from preclinical discovery to clinical development, small-molecule drug candidates frequently encounter insurmountable pharmacokinetic (PK) and pharmacodynamic (PD) roadblocks. Rapid c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the transition from preclinical discovery to clinical development, small-molecule drug candidates frequently encounter insurmountable pharmacokinetic (PK) and pharmacodynamic (PD) roadblocks. Rapid clearance, off-target toxicity, and poor bioavailability are the primary drivers of attrition. To overcome these hurdles, medicinal chemists have increasingly turned to the cyclopropyl group—a highly strained, three-carbon ring that acts as a structural "magic wand." This technical guide explores the physicochemical causality behind the cyclopropyl effect, examines its therapeutic applications across modalities, and provides a self-validating experimental framework for assessing the metabolic stability of cyclopropyl-containing candidates.

The Physicochemical Causality of the Cyclopropyl Motif

The integration of a cyclopropyl ring into a molecular scaffold is rarely an accident; it is a calculated structural intervention. The unique properties of cyclopropane stem from its extreme ring strain and distinct orbital hybridization, which dictate its behavior in biological systems.

Conformational Restriction and Entropic Optimization

Unlike linear alkyl chains that freely rotate, the cyclopropyl ring forces its three carbon atoms into strict coplanarity[1]. This rigid geometry locks the adjacent bonds into a specific dihedral angle.

  • The Causality: By pre-organizing the molecule into its bioactive conformation, the cyclopropyl group reduces the entropic penalty typically incurred when a flexible molecule binds to its target receptor. This thermodynamic advantage directly translates to enhanced binding affinity and target potency[1].

Metabolic Shielding via High Bond Dissociation Energy

A primary reason for incorporating cyclopropyl groups is to block oxidative metabolism by Cytochrome P450 (CYP450) enzymes in the liver.

  • The Causality: The C-C bonds in cyclopropane are unusually short (1.51 Å) and possess enhanced

    
    -character, while the C-H bonds exhibit higher s-character (approaching 
    
    
    
    hybridization) compared to standard
    
    
    alkanes[1]. This increased s-character results in shorter, stronger C-H bonds with a significantly higher bond dissociation energy. Consequently, the abstraction of a hydrogen atom by the high-valent iron-oxo species of CYP450 enzymes becomes thermodynamically unfavorable, dramatically increasing the molecule's metabolic half-life[2].
Bioisosterism and Toxicity Mitigation

The cyclopropyl group frequently serves as a bioisostere for electron-deficient alkenes (Michael acceptors).

  • The Causality: Reactive alkenes can form irreversible covalent bonds with off-target proteins, leading to idiosyncratic toxicity. By replacing the alkene with a cyclopropyl ring, chemists can eliminate this electrophilic liability while maintaining the required spatial footprint for target engagement, a strategy successfully employed by Bristol-Myers Squibb in the development of allosteric HCV NS5B inhibitors[3].

Therapeutic Applications and Case Studies

Cardiovascular Disease: The Pitavastatin Paradigm

Statins are notorious for their susceptibility to CYP3A4-mediated metabolism, leading to poor bioavailability and severe drug-drug interactions (DDIs). Pitavastatin represents a structural masterclass in overcoming this liability. By incorporating a cyclopropyl moiety into the core quinoline scaffold, pitavastatin sterically and electronically shields the molecule from CYP3A4 oxidation[4].

As a result, pitavastatin achieves a remarkable 60–80% bioavailability (compared to ~5% for simvastatin) and is primarily eliminated unchanged via biliary excretion or through minor UGT glucuronidation[4][5][6]. This cyclopropyl-driven metabolic diversion makes it uniquely safe for polypharmacy in elderly patients[6].

StatinMetabolism Simvastatin Simvastatin (No Cyclopropyl) CYP3A4 CYP3A4 Oxidation Simvastatin->CYP3A4 Rapid Metabolism Pitavastatin Pitavastatin (Cyclopropyl Shielded) Pitavastatin->CYP3A4 Steric/Electronic Block UGT UGT Glucuronidation Pitavastatin->UGT Primary Route LowBio High Clearance (~5% Bioavailability) CYP3A4->LowBio HighBio Low Clearance (~60% Bioavailability) UGT->HighBio

Divergent metabolic pathways of statins dictated by the presence of a cyclopropyl group.

Immuno-Oncology: Optimizing IDO1 Inhibitors

Indoleamine-2,3-dioxygenase-1 (IDO1) is a critical target in tumor immune evasion. During the optimization of a tetrahydronaphthyridine series of IDO1 inhibitors, researchers identified rapid oxidative clearance in preclinical species[2]. Metabolite identification (MetID) revealed that the terminal methyl groups were highly susceptible to oxidation.

By replacing the vulnerable methyl group with a fused cyclopropyl ring, the design team achieved two goals simultaneously: the cyclopropyl ring optimally filled a lipophilic pocket near Tyr-126 (enhancing potency), and its high C-H bond energy resisted oxidation[7]. This modification increased the in vivo half-life in dogs by nearly 3-fold and reduced the predicted human oral dose to just 9 mg once daily (QD)[2][7].

Quantitative Pharmacokinetic Benchmarks

The integration of cyclopropyl groups yields measurable improvements in PK/PD profiles. The tables below summarize the quantitative impact of cyclopropyl substitutions across different drug classes.

Table 1: Pharmacokinetic Comparison of Statins

DrugStructural FeaturePrimary MetabolismBioavailabilityElimination Half-Life
Simvastatin Branched AlkylsExtensive (CYP3A4)~5%< 5 hours
Atorvastatin Isopropyl GroupExtensive (CYP3A4)~12%15 - 30 hours
Pitavastatin Cyclopropyl Group Minimal (Shielded) 60 - 80% 11 - 13 hours

Data aggregated from clinical pharmacokinetic profiles[4][5][6].

Table 2: Impact of Cyclopropyl Substitution on IDO1 Inhibitor Optimization

Compound VariantAlkyl SubstituenthWB Potency (

)
Dog Half-Life (

)
Predicted Human Dose
Compound 4 Methyl64 nM3.8 hours> 20 mg QD
Compound 6 Fused Cyclopropyl 16 nM 9.0 hours 9 mg QD

Data demonstrating the dual potency and stability enhancement of cyclopropyl[2][7].

Experimental Workflow: Validating Metabolic Stability

To empirically validate the stabilizing effect of a cyclopropyl substitution, drug development professionals utilize in vitro Human Liver Microsome (HLM) assays. As a Senior Application Scientist, I emphasize that this protocol must be executed as a self-validating system . Without internal controls, it is impossible to distinguish true metabolic stability from assay failure.

The Self-Validating Control Matrix
  • System Suitability Controls: Include a high-clearance reference (e.g., Verapamil) to confirm that the microsomal CYP450 enzymes are active. Include a low-clearance reference (e.g., Warfarin) to validate the assay's sensitivity to stable compounds.

  • Mechanism Control (-NADPH): A parallel incubation lacking NADPH must be performed. NADPH is the obligate electron donor for CYP450 catalytic cycles. If the cyclopropyl compound degrades in the absence of NADPH, the clearance is driven by chemical instability or non-CYP enzymes (e.g., esterases), invalidating claims of CYP-mediated clearance[8].

Step-by-Step HLM Intrinsic Clearance Protocol
  • Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 100 mM potassium phosphate buffer adjusted to exactly pH 7.4.

  • Incubation Mixture: Combine HLM (final protein concentration: 0.5 mg/mL) and the cyclopropyl test candidate (final concentration: 1 µM) in the buffer. Crucial Causality Step: Ensure the final organic solvent concentration (e.g., DMSO) remains <0.1% to prevent solvent-induced inhibition of CYP450 active sites.

  • Thermal Equilibration: Pre-warm the incubation mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the oxidative metabolism by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At predefined intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction matrix.

  • Enzymatic Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Crucial Causality Step: The cold organic solvent instantly denatures and precipitates the microsomal proteins, halting all enzymatic activity at the exact time point[8].

  • Processing and Quantification: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS to quantify the percentage of parent compound remaining[8].

  • Data Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression (

    
    ) is used to calculate the half-life (
    
    
    
    ) and the intrinsic clearance (
    
    
    )[8].

HLMWorkflow Step1 1. Prepare Matrix (HLM + Buffer) Step2 2. Add Compound (Test vs Control) Step1->Step2 Step3 3. Initiate (Add NADPH) Step2->Step3 Step4 4. Time-Course Sampling Step3->Step4 Step5 5. Quench (Cold MeCN) Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Self-validating high-throughput workflow for assessing microsomal intrinsic clearance.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7SK2ukPCSC_fFsXo0QV0OSq_mRW_iDMeixno2puwQQdaKCx1CebKGPfnMDz71v-Cw3B11ZqwWDXVeWSut8SEe-xqlGU8IsNQZ5TMr1x81Gx0_oQqfASZrfmkzOL4oAem_iBDCRJrvhBqmqrT-3vsfazti406OTevgNhsWRTyVU2Tb4HlW8DJv9L5MziD9PGIwdub4DKGZBfDyMWwG3GmHJ4q8oSlrK41xt5bq-5-_jwB2V4d5_tSMbzDK_5F0da4BWTYtHAsjr5z8DxC4cfqhqp4h3PFMEBIlHg==]
  • BenchChem. A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. BenchChem Technical Guides.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjbybgiHG9ahwRBKlrClT10c6Ku2EpVFvwmBBliPeFowuW0kOU6nPeySXLdfXSpNADPmkNJw144RohTzSUbhG8R5yziRh-GplSb528-3PUFN-wtT9qne94tzpA7ajvNuk-pSp3QVMdlE20ABH97SmaAtFJEcJNCHPdGs8SLOK9vbSYDGMuTCD8mRXxs0l33TzZeKaiXADX5q-aBFmZ16XTR8Y7HLQvKN-MdU0vS5YR0GoH64tjfU6jOX4EfgQFMYGQgg==]
  • Nelp, M. T., et al. (2017). Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. ACS Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLWs86_VmcGh8KR5RrWlHjfrjdxeAbQ9M9SYZofh-RvVs8WYxoTIB8-OV1ip30LYRF50qvmJ0uh1k87Mt3VN-zEeupblVswpKjUNAI6Zt3K3f9GvrFW5_VYHXYN5kvExGUbEL7YX-KRZb-4w==]
  • Teye-Kau, J. H. G., et al. (2023). Vitamin B12–Photocatalyzed Cyclopropanation of Electron-Deficient Alkenes using Dichloromethane as the Methylene Source. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpkvaL4ogHfAKWuOSfsY9nHnsQHOduUsEwYETjGLP4Merb8i4vhW4MUlB4RdJagKe_JBcaj0bj3Bf1Q_S1UolivJQ9wWBgp5gcWi7MywjKOnyk2Wj5jBHm5suOwa-oe8gvfvyxB8RjL4Ip0gnG2r-bnT-h]
  • MDPI. (2024). Systematic Review on Efficacy, Effectiveness, and Safety of Pitavastatin in Dyslipidemia in Asia. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8WvLOy4oQEdYTomoMImDVKCjXxiubiKwKnmGEDsK-HAC_wCS3nM_FrrPY6nC8iZUAo9WVactuSTkCkhFdvrq25M31gE1qq9p6Gq7tIlQUp_goS-4l0ldpXFUxZT91fh7O]
  • Heart for Life. (2013). Drug–drug interactions with statins: will pitavastatin overcome the statins' Achilles' heel? Heart for Life.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKPkIBUByTTe1n4G210Zn6CGAKL0YsTEhLB9MxzCIf2VSKylDWkGF3kmuI42WI-S913NJHhgZF7Z3ur1SEdYfR6jISjf3ajw7fQwjf3J6fs3xmO2ACPqQXgCU6NUHhtGmrqqMJF7BSiQDDlxnhp8msOHh5fxunJD_QloFWHLC6]
  • Nelp, M. T., et al. (2017). Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors (Extended Data). PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd8H0xlpbJftGTQQsGeKSPc4bPn0nY_jBxihJE_7A83B6XjjX2f7CZHfOLmVuWKLew8BayhdkHepDxuSyTQKfYsQMzVn12bYyJa4xzYK63ihbbPIXkZR1q7lC75n9JYFcMgZCFMdE1ofODcpY=]
  • Wikipedia Contributors. (2024). Pitavastatin. Wikipedia, The Free Encyclopedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPQtDIepiT875YqcqD7bZMN3hRzA08MjPBqsiFB8763LbwZuhz-LgQUbRPVxce0w7oRgjf4GvXUSD5gDUbvAj2tdurqKnc0G6JnZNNzkl-mXhHEaAuhab1k6cEhchAlAZV9fWAxg==]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis and Utility of 4-Chloro-N-cyclopropyl-3-nitrobenzamide

This Application Note is designed for organic chemists and process scientists involved in the synthesis of small-molecule kinase inhibitors and pharmaceutical intermediates.[1] It details the synthesis, handling, and dow...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for organic chemists and process scientists involved in the synthesis of small-molecule kinase inhibitors and pharmaceutical intermediates.[1] It details the synthesis, handling, and downstream utility of 4-Chloro-N-cyclopropyl-3-nitrobenzamide (CAS 90797-58-3) .[1]

Executive Summary & Strategic Value

4-Chloro-N-cyclopropyl-3-nitrobenzamide represents a high-value "pivot scaffold" in medicinal chemistry, particularly for the development of Type II kinase inhibitors.[1] Its structure contains three distinct vectors for chemical diversification:

  • The Electrophilic Core (C-4): The chlorine atom, activated by the ortho-nitro and para-amide groups, is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for the introduction of diverse solubilizing tails or pharmacophores.

  • The Reducible Nitrogen (C-3): The nitro group serves as a masked aniline. Post-SNAr, this can be reduced to an amine, enabling urea/amide formation (common in the "hinge-binding" region of kinase inhibitors).

  • The Amide Linker (C-1): The cyclopropylamide moiety provides metabolic stability and rigid steric bulk, a motif validated in drugs like Lenvatinib and Olverembatinib (though often via urea linkages, the amide is a bioisostere).

Chemical Profile & Properties[1][7][8][9][10][11][12][13][14]

PropertyData
IUPAC Name 4-Chloro-N-cyclopropyl-3-nitrobenzamide
CAS Number 90797-58-3
Molecular Formula C₁₀H₉ClN₂O₃
Molecular Weight 240.64 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Key Reactivity SNAr active (Cl displacement), Nitro reduction

Synthesis Protocol: The "Acid Chloride" Route

While coupling agents (HATU/EDC) are viable for milligram scales, the Acid Chloride Method is preferred for scalability, cost-efficiency, and purification ease (avoiding urea byproducts).

Workflow Diagram

SynthesisWorkflow Start 4-Chloro-3-nitrobenzoic Acid Step1 Activation (SOCl2, cat. DMF) Start->Step1 Reflux, 2h Inter Acid Chloride Intermediate (In Situ) Step1->Inter - SO2, - HCl Step2 Amidation (Cyclopropylamine, Et3N, DCM) Inter->Step2 0°C to RT Product 4-Chloro-N-cyclopropyl- 3-nitrobenzamide Step2->Product Workup & Cryst.

Figure 1: Step-wise synthesis of the target scaffold via acyl chloride activation.

Detailed Experimental Procedure

Reagents:

  • 4-Chloro-3-nitrobenzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (SOCl₂, 1.5 equiv)

  • Cyclopropylamine (1.1 equiv)[1]

  • Triethylamine (Et₃N, 2.0 equiv)

  • Dichloromethane (DCM, anhydrous)

  • DMF (Catalytic, 2-3 drops)[1]

Step 1: Activation

  • Charge a round-bottom flask with 4-Chloro-3-nitrobenzoic acid and anhydrous DCM (5 mL/g).

  • Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate to catalyze the reaction).

  • Add Thionyl Chloride dropwise at room temperature.

  • Heat to reflux (approx. 40°C) for 2–3 hours. Monitor by TLC (quench an aliquot with MeOH; look for the methyl ester).

  • Evaporation: Once complete, concentrate the mixture under reduced pressure to remove excess SOCl₂. Critical: Co-evaporate with toluene twice to ensure all acidic gases are removed.

Step 2: Amidation

  • Re-dissolve the crude acid chloride residue in anhydrous DCM (5 mL/g) and cool to 0°C (ice bath).

  • In a separate vessel, mix Cyclopropylamine and Triethylamine in DCM.

  • Addition: Slowly add the amine solution to the acid chloride solution over 30 minutes. Note: Cyclopropylamine is volatile (bp 50°C); maintain low temp to prevent loss.[1]

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

Step 3: Workup & Purification [1]

  • Quench with saturated NaHCO₃ solution.

  • Extract the organic layer and wash sequentially with:

    • 1M HCl (to remove unreacted amine).

    • Brine.[2]

  • Dry over Na₂SO₄, filter, and concentrate.

  • Crystallization: The product often solidifies. Recrystallize from EtOAc/Hexanes if necessary to achieve >98% purity.

Downstream Application: The "Pivot" Strategy

Once synthesized, this scaffold can be differentiated into two distinct chemical spaces.

Path A: SNAr Functionalization (The "Tail" First)

The chlorine atom is activated.[3] Nucleophiles (amines, phenols) can displace it before reducing the nitro group.

  • Reagents: Nucleophile (e.g., Morpholine), K₂CO₃, DMF, 80°C.

  • Mechanism: Meisenheimer complex formation stabilized by the o-NO₂ and p-Amide.[1]

  • Why this path? If your final drug requires a complex "tail" at the 4-position, install it now while the ring is electron-deficient.[1]

Path B: Nitro Reduction (The "Head" First)

Reducing the nitro group creates an aniline, deactivating the ring towards SNAr but opening up the nitrogen for urea/amide formation.

  • Reagents: Iron powder/NH₄Cl (EtOH/H₂O) or H₂/Pd-C.[1]

  • Outcome: 3-Amino-4-chloro-N-cyclopropylbenzamide.

  • Why this path? If you need to retain the Chlorine atom (e.g., for metabolic stability or halogen bonding) and build off the nitrogen.

Functionalization Logic Map

ReactivityMap cluster_SnAr Path A: S_NAr (Chlorine Displacement) cluster_Red Path B: Nitro Reduction Core 4-Chloro-N-cyclopropyl- 3-nitrobenzamide Nu_Add Add Nucleophile (R-NH2 / R-OH) Core->Nu_Add K2CO3, DMF, Heat Red_Cond Fe / NH4Cl or H2 / Pd Core->Red_Cond Reduction Product_A 4-Substituted-3-nitro- benzamide Nu_Add->Product_A Final_Drug Kinase Inhibitor (Type II) Product_A->Final_Drug Nitro Reduction & Coupling Product_B 3-Amino-4-chloro- benzamide Red_Cond->Product_B Product_B->Final_Drug Urea Formation

Figure 2: Divergent synthesis pathways based on the electronic activation of the scaffold.

Safety & Handling Protocols

  • Cyclopropylamine: Highly volatile and toxic. Handle in a fume hood. Ensure the reaction temperature does not exceed its boiling point (50°C) during addition.

  • Nitro Compounds: Potentially explosive if heated to decomposition. Do not distill the final product at high temperatures; prefer recrystallization.

  • Skin Sensitization: Benzoic acid derivatives and their amides are potential skin sensitizers.[4] Wear nitrile gloves and long sleeves.

References

  • Synthesis of Nitrobenzamides: Org. Synth.2023 , 100, 234-250.[1] (General protocol for acid chloride activation).

  • SNAr Reactivity of Chloronitrobenzenes: Makosza, M. et al. "Vicarious Nucleophilic Substitution of Hydrogen vs SNAr." J. Org. Chem.1984 , 49, 1488.[5] Link[1]

  • Kinase Inhibitor Scaffolds: Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer2009 , 9, 28-39.[1] Link

  • Compound Data: PubChem CID 27942 (4-Chloro-3-nitrobenzamide derivatives).[1] Link

Sources

Application

analytical methods for 4-Chloro-n-cyclopropyl-3-nitrobenzamide characterization

[1] Executive Summary 4-Chloro-N-cyclopropyl-3-nitrobenzamide (CAS 90797-58-3) is a critical pharmacophore intermediate, frequently utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and various...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-Chloro-N-cyclopropyl-3-nitrobenzamide (CAS 90797-58-3) is a critical pharmacophore intermediate, frequently utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.[1] Its structural integrity is defined by the electron-withdrawing nitro group at the meta position and the steric constraint of the cyclopropyl amide, making it susceptible to specific degradation pathways (hydrolysis and nitro-reduction) that must be monitored.[1]

This guide provides a validated, multi-modal analytical strategy for the characterization, purity assessment, and release testing of this compound. The protocols herein are designed to meet rigorous pharmaceutical standards (ICH Q2/Q3), prioritizing specificity, linearity, and robustness.

Physicochemical Profile & Structural Logic

Before instrumental analysis, the physicochemical behavior of the molecule must be understood to select appropriate solvents and conditions.[1]

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

Exact Mass: 240.0302 Da
Molecular Weight 240.64 g/mol Detectable via Single Quad MS (ESI+)
Solubility High: DMSO, DMF, THF, MeOHLow: Water, HexanesUse DMSO-d6 for NMR; ACN/Water for HPLC.[1]
pKa (Predicted) ~13 (Amide NH)Non-ionizable in standard acidic HPLC mobile phases.[1]
Chromophores Nitro-benzene core (

nm)
UV Detection at 254 nm is optimal.[1]
Structural Visualization

The following diagram illustrates the core chemical structure and the potential degradation pathways that the analytical methods must detect.

G Compound 4-Chloro-N-cyclopropyl- 3-nitrobenzamide (Target Analyte) Impurity_A Impurity A: 4-Chloro-3-nitrobenzoic acid (Hydrolysis Product) Compound->Impurity_A Acid/Base Hydrolysis Impurity_B Impurity B: 3-Amino-derivative (Reduction Byproduct) Compound->Impurity_B Nitro Reduction Reagent Reagent: Cyclopropylamine Reagent->Compound Residual Reagent

Caption: Structural relationship between the target analyte and its primary process impurities (Hydrolysis and Reduction).

Method 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative assay and purity assessment. Rationale: The hydrophobic chloro-nitro-benzene core requires a reverse-phase (RP) separation. A C18 column provides sufficient retention, while the cyclopropyl group adds unique selectivity that separates it well from the hydrolyzed acid impurity.[1]

Protocol Parameters
  • Instrument: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 3.5 µm) or Phenomenex Kinetex C18.[1]
    
  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5.0 µL.

  • Detection: UV @ 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).[1]

Mobile Phase System
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).[2]

Gradient Table
Time (min)% Solvent A% Solvent BPhase Description
0.00955Equilibration / Injection
2.00955Isocratic Hold (Elute polar salts)
15.001090Linear Ramp (Elute main peak)
18.001090Wash
18.10955Re-equilibration
23.00955End of Run

System Suitability Criteria:

  • Retention Time (RT): Target ~9.5 ± 0.5 min.

  • Tailing Factor:

    
    .
    
  • Theoretical Plates:

    
    .
    
  • Resolution:

    
     between Main Peak and nearest impurity (usually the benzoic acid precursor).
    

Method 2: LC-MS Identification

Objective: Structural confirmation and impurity mass profiling. Rationale: Electrospray Ionization (ESI) in positive mode is highly sensitive for the amide nitrogen protonation.

Mass Spectrometry Settings
  • Ionization Source: ESI (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Adjust to minimize in-source fragmentation).

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Scan Range: 100 – 600 m/z.

Expected Mass Fragments
Ion Speciesm/z (Monoisotopic)Interpretation

241.04Protonated Molecular Ion (Base Peak)

263.02Sodium Adduct

~184.0Loss of cyclopropylamine (Amide cleavage)
Isotope PatternM+2 peak ~33%Characteristic Chlorine (

) signature

Method 3: Nuclear Magnetic Resonance ( H-NMR)

Objective: Definitive structural elucidation. Rationale: The cyclopropyl ring provides a highly diagnostic high-field signal (0.5–0.8 ppm) that confirms the N-alkylation.

Protocol
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 .

  • Instrument: 400 MHz or higher (Bruker Avance).

  • Scans: 16 – 32 scans.

Spectral Assignment (Reference: DMSO-d6)
  • 
     8.65 ppm (d, 1H):  Amide 
    
    
    
    (Broad singlet or doublet due to coupling with CH).
  • 
     8.20 ppm (d, 1H):  Aromatic 
    
    
    
    (Ortho to nitro, meta to amide).
  • 
     7.85 ppm (dd, 1H):  Aromatic 
    
    
    
    (Ortho to amide).
  • 
     7.60 ppm (d, 1H):  Aromatic 
    
    
    
    (Ortho to chloro).
  • 
     2.85 ppm (m, 1H):  Cyclopropyl 
    
    
    
    (Methine).[1]
  • 
     0.75 ppm (m, 2H):  Cyclopropyl 
    
    
    
    .
  • 
     0.55 ppm (m, 2H):  Cyclopropyl 
    
    
    
    .

Note: The presence of the Chlorine atom at position 4 causes a downfield shift of the adjacent protons compared to a non-halogenated benzamide.

Method 4: Residual Solvents (GC-HS)

Objective: Quantification of synthesis solvents (Dichloromethane, THF).[1] Rationale: Headspace GC is required as the compound is non-volatile and thermally labile at high GC injector temperatures.

GC Parameters[1][4][5][6]
  • Column: DB-624 (

    
    ).
    
  • Carrier Gas: Nitrogen or Helium @ 1.5 mL/min.

  • Injector: Split 1:10 @ 200°C.

  • Detector: FID @ 240°C.

Headspace Parameters[1]
  • Solvent: DMAc (Dimethylacetamide) or DMSO.

  • Incubation: 80°C for 20 minutes.

  • Loop/Transfer Line: 90°C / 100°C.

Analytical Workflow Diagram

The following flowchart visualizes the decision matrix for releasing a batch of 4-Chloro-N-cyclopropyl-3-nitrobenzamide.

Workflow cluster_Identity Identity Confirmation cluster_Purity Purity & Safety Start Crude/Isolated Material Solubility Solubility Check (DMSO/ACN) Start->Solubility LCMS LC-MS (ESI+) Confirm m/z 241 Solubility->LCMS NMR 1H-NMR Confirm Cyclopropyl LCMS->NMR HPLC HPLC-UV >98% Purity? NMR->HPLC GC GC-Headspace Residual Solvents HPLC->GC Decision Release Decision GC->Decision Pass CERTIFIED REFERENCE MATERIAL Decision->Pass All Specs Met Fail REJECT / RE-PURIFY Decision->Fail OOS

Caption: Step-by-step analytical decision tree for batch release.

References

  • Sigma-Aldrich. (2023). 4-Chloro-N-cyclopropyl-3-nitrobenzamide Product Specification & Safety Data Sheet. Link

  • BenchChem. (2025).[3][4][5] Analytical Methods for Nitrobenzamide Derivatives. Link

  • PubChem. (2025).[6] Compound Summary: 4-Chloro-3-nitrobenzamide (Parent Structure).[7] National Library of Medicine. Link

  • SIELC Technologies. (2018). HPLC Separation of Benzamide, 4-chloro-3-nitro- on Newcrom R1. Link

  • Waters Corporation. (2023). Method Development for Synthetic Peptides and Amides using MaxPeak Technology. Link

Sources

Method

Application Note: Structural Elucidation of 4-Chloro-N-cyclopropyl-3-nitrobenzamide Derivatives using NMR Spectroscopy

Introduction 4-Chloro-N-cyclopropyl-3-nitrobenzamide and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development. Their biological activity is intrinsically li...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-N-cyclopropyl-3-nitrobenzamide and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their precise three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of such molecules in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ¹H and ¹³C NMR spectroscopy for the structural characterization of this compound class. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer insights into spectral interpretation, grounded in established scientific principles.

Theoretical Background: The Influence of Molecular Structure on NMR Spectra

The chemical structure of 4-chloro-N-cyclopropyl-3-nitrobenzamide dictates the unique NMR fingerprint of the molecule. The aromatic ring, substituted with a chloro, a nitro, and an N-cyclopropylcarboxamide group, exhibits a complex interplay of electronic effects that govern the chemical shifts of the aromatic protons and carbons.

  • Aromatic Region: The strongly electron-withdrawing nitro group (-NO₂) significantly deshields the ortho and para protons, shifting their resonances to a lower field (higher ppm). The chloro group (-Cl) also exhibits an electron-withdrawing inductive effect but a weaker electron-donating mesomeric effect. The amide group (-CONH-) has a variable effect depending on its conformation. These competing effects lead to a predictable, yet complex, splitting pattern for the three aromatic protons.

  • Amide and Cyclopropyl Moieties: The amide proton's chemical shift is highly dependent on the solvent and temperature due to its involvement in hydrogen bonding. The cyclopropyl group presents a characteristic set of signals in the upfield region of the ¹H NMR spectrum, typically appearing as complex multiplets due to geminal and vicinal couplings. The hindered rotation around the amide C-N bond can sometimes lead to the observation of distinct signals for the cyclopropyl protons, a phenomenon that provides valuable conformational information[1].

Experimental Protocols

Protocol 1: Sample Preparation

A well-defined protocol for sample preparation is critical for acquiring high-quality NMR data.

Materials:

  • 4-Chloro-N-cyclopropyl-3-nitrobenzamide derivative (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (≥99.8% D)

  • NMR tube (5 mm, high precision)

  • Vortex mixer

  • Pipettes

Procedure:

  • Accurately weigh 5-10 mg of the 4-chloro-N-cyclopropyl-3-nitrobenzamide derivative.

  • Transfer the sample into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆ is often suitable for benzamide derivatives to ensure solubility and observe the amide proton).

  • Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. A gentle warming in a water bath may be necessary for poorly soluble compounds.

  • Allow the sample to equilibrate to room temperature before placing it in the NMR spectrometer.

Protocol 2: ¹H NMR Data Acquisition

Spectrometer Parameters (300-500 MHz):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width (SW): 12-16 ppm (centered around 6-7 ppm).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds (a longer delay may be needed for quantitative measurements).

  • Number of Scans (NS): 8-16 scans for a concentrated sample. Increase as needed for dilute samples to improve the signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Protocol 3: ¹³C NMR Data Acquisition

Spectrometer Parameters (75-125 MHz):

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg' on Bruker instruments).

  • Spectral Width (SW): 200-250 ppm (centered around 100-120 ppm).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, as the natural abundance of ¹³C is low.

Data Analysis and Interpretation

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the parent compound, 4-chloro-N-cyclopropyl-3-nitrobenzamide, based on the analysis of related structures. Actual values may vary slightly depending on the solvent and specific derivative.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
Aromatic-H8.0 - 8.5d120 - 135
Aromatic-H7.5 - 8.0dd120 - 135
Aromatic-H7.2 - 7.7d120 - 135
Amide-NH8.5 - 9.5br s-
Cyclopropyl-CH2.8 - 3.2m20 - 30
Cyclopropyl-CH₂0.6 - 1.0m5 - 15
Carbonyl-C--160 - 170
Aromatic-C (ipso)--130 - 150

Visualization of the Experimental Workflow

The following diagram illustrates the key stages involved in the NMR analysis of 4-chloro-N-cyclopropyl-3-nitrobenzamide derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Reporting weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_exp Set Up 1H & 13C Experiments load_sample->setup_exp acquire_data Acquire FID setup_exp->acquire_data ft Fourier Transform acquire_data->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Assign Signals integrate->assign structure Elucidate Structure assign->structure report Generate Report structure->report

Caption: Experimental workflow for NMR analysis.

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating. The expected chemical shifts and coupling patterns serve as an internal control. For instance, the integration of the aromatic proton signals should correspond to a 1:1:1 ratio. The characteristic upfield signals of the cyclopropyl group should also be present with appropriate integrations. Any significant deviation from the expected spectral features would warrant further investigation into the sample's purity or structural integrity. For definitive assignments, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of 4-chloro-N-cyclopropyl-3-nitrobenzamide derivatives. By following the detailed protocols and interpretative guidelines presented in this application note, researchers can confidently elucidate the structures of their synthesized compounds. A thorough understanding of the underlying principles of NMR and careful execution of the experiments are paramount to obtaining high-quality, reproducible data, which is essential for advancing drug discovery and development programs.

References

  • International Journal of Pharmacy and Biological Sciences. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]

  • PubChem. (2026). Benzamide, N-cyclopropyl-. [Link]

  • Taylor & Francis Online. (2014). Synthesis, spectroscopic and structural characterisation of two p-nitrobenzamide compounds: experimental and DFT study: Molecular Physics. [Link]

  • PubChem. (2025). 4-Chloro-3-nitrobenzamide. [Link]

  • PMC. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. [Link]

  • The Royal Society of Chemistry. (n.d.). d1nj03041h1.pdf. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]

  • Chemspace. (n.d.). 4-({amino}methyl)-N-cyclopropylbenzamide. [Link]

  • SpectraBase. (n.d.). 4-chloro-N-(3-chloropropyl)benzamide. [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]

  • PubChem. (2025). 4-Chloro-3-nitrobenzoic acid. [Link]

  • PMC. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). [Link]

  • EPA. (2025). N-(4-Chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)-4-methoxybenzamide, (S)-. [Link]

  • SpectraBase. (n.d.). 4-Nitrobenzoic acid, 3-chlorophenyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • Reddit. (2023). NMR spectrum of n,n-diethylbenzamidr. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 4-Chloro-n-cyclopropyl-3-nitrobenzamide in Modern Agrochemical Synthesis

Introduction: A Pivotal Intermediate in Crop Protection 4-Chloro-n-cyclopropyl-3-nitrobenzamide is a sophisticated chemical intermediate that has gained significant importance in the agrochemical industry. Its unique str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Pivotal Intermediate in Crop Protection

4-Chloro-n-cyclopropyl-3-nitrobenzamide is a sophisticated chemical intermediate that has gained significant importance in the agrochemical industry. Its unique structural arrangement, featuring a reactive nitro group, a stabilizing chlorine atom, and a biologically significant cyclopropylamide moiety, makes it a highly valuable precursor for the synthesis of advanced insect control agents. Specifically, this compound serves as a key building block in the production of the anthranilic diamide class of insecticides, a group renowned for its potent and selective action against a wide range of destructive agricultural pests.[1][2]

This document serves as a detailed guide for researchers and synthetic chemists, providing in-depth application notes on the strategic importance of 4-Chloro-n-cyclopropyl-3-nitrobenzamide. It elucidates the chemical logic behind its use and provides a robust, step-by-step protocol for its conversion into a critical downstream intermediate, thereby paving the way for the synthesis of next-generation crop protection solutions like Chlorantraniliprole.[3][4][5]

Physicochemical & Safety Profile

A thorough understanding of the compound's properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of 4-Chloro-n-cyclopropyl-3-nitrobenzamide

PropertyValueSource
CAS Number 90797-58-3
Molecular Formula C₁₀H₉ClN₂O₃
Molecular Weight 240.64 g/mol
Appearance Solid (typically a powder)
Melting Point Not specified, but related compounds have defined melting points.
SMILES [O-]C=CC(C(NC2CC2)=O)=C1)=O
InChI Key ZUWRELJOMFUPGP-UHFFFAOYSA-N
Safety & Handling

4-Chloro-n-cyclopropyl-3-nitrobenzamide is classified as an irritant and requires careful handling in a well-ventilated laboratory environment.

  • Hazard Classifications: Causes serious eye irritation.[6] May be harmful if swallowed or inhaled.[7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[8]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Core Application: A Key Precursor to Anthranilic Diamide Insecticides

The primary application of 4-Chloro-n-cyclopropyl-3-nitrobenzamide is in the synthesis of insecticides belonging to the anthranilic diamide class, most notably Chlorantraniliprole.[3][4] The core synthetic strategy involves the chemical reduction of the aromatic nitro group to an amine. This transformation is a critical "unmasking" step, converting the relatively inert nitro-substituted precursor into a reactive aniline derivative, which is primed for subsequent amide bond formation.

Synthetic Pathway Overview

The journey from 4-Chloro-n-cyclopropyl-3-nitrobenzamide to a final insecticide product follows a convergent synthesis plan. The key transformation involving our topic compound is the generation of the corresponding aniline, which then acts as one of the two major fragments to be coupled in the final step.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B A 4-Chloro-n-cyclopropyl- 3-nitrobenzamide B 3-Amino-4-chloro- N-cyclopropylbenzamide A->B Catalytic Hydrogenation D Chlorantraniliprole (Final Product) B->D Amide Coupling (e.g., with Methanesulfonyl Chloride) C 3-Bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid C->D

Synthetic pathway to Chlorantraniliprole.
Causality Behind Experimental Design
  • The Nitro Group as a Masked Amine: The aromatic nitro group is an excellent precursor to an amine. It is stable to a wide range of reaction conditions that might be used to construct the rest of the molecule, and its reduction to an amine is typically a high-yield, clean transformation.[10] This allows for late-stage introduction of the nucleophilic amine required for the final amide coupling.

  • Catalytic Hydrogenation: This is the method of choice for nitro group reduction in industrial and laboratory settings.[11][12]

    • Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation due to its efficiency and selectivity. It readily catalyzes the reduction of the nitro group without affecting the aromatic chlorine atom or the amide bond, provided the conditions are controlled.[11]

    • Hydrogen Source: The use of molecular hydrogen (H₂) gas is common, offering a clean and atom-economical reducing agent. The reaction is driven by pressure and efficient catalyst interaction.[13]

  • Cyclopropylamide Moiety: This functional group is often critical for the final product's insecticidal activity. It is crucial that the synthetic steps, including the nitro reduction, are mild enough to preserve this structure.

Experimental Protocol: Reduction to 3-Amino-4-chloro-N-cyclopropylbenzamide

This protocol provides a detailed methodology for the catalytic hydrogenation of 4-Chloro-n-cyclopropyl-3-nitrobenzamide.

Principle

The aromatic nitro group of the starting material is selectively reduced to a primary amine using a heterogeneous palladium catalyst and molecular hydrogen. The reaction is performed in a suitable solvent under pressure.

Materials and Equipment
  • Reactant: 4-Chloro-n-cyclopropyl-3-nitrobenzamide

  • Catalyst: 5% or 10% Palladium on carbon (Pd/C), preferably a low-moisture grade

  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrogen Source: Hydrogen gas cylinder with regulator

  • Reaction Vessel: Parr hydrogenator or a similar autoclave system capable of safe operation under pressure

  • Filtration: Celite® or a similar filter aid, Buchner funnel, filter paper

  • Standard laboratory glassware: Round-bottom flask, beakers, graduated cylinders

  • Analytical: Thin Layer Chromatography (TLC) plates (silica gel), NMR spectrometer, melting point apparatus

Step-by-Step Procedure

G start Start prep 1. Dissolve Reactant Dissolve 4-chloro-n-cyclopropyl-3-nitrobenzamide in methanol inside the pressure vessel. start->prep catalyst 2. Add Catalyst Carefully add Pd/C catalyst (approx. 1-2 mol%) to the solution under an inert atmosphere (e.g., Nitrogen). prep->catalyst seal 3. Seal & Purge Seal the reaction vessel. Purge the headspace 3-5 times with nitrogen, then with hydrogen. catalyst->seal react 4. Reaction Pressurize with H₂ (e.g., 50-100 psi). Stir vigorously at room temperature (20-25°C). Monitor reaction by TLC or HPLC. seal->react depressurize 5. Depressurize & Purge Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. react->depressurize filter 6. Filter Catalyst Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. depressurize->filter concentrate 7. Concentrate Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. filter->concentrate purify 8. Purify (if needed) The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). concentrate->purify end End Obtain pure 3-Amino-4-chloro- N-cyclopropylbenzamide. purify->end

Experimental workflow for catalytic hydrogenation.
  • Vessel Preparation: To a clean, dry hydrogenation vessel, add 4-Chloro-n-cyclopropyl-3-nitrobenzamide (e.g., 10.0 g, 41.5 mmol).

  • Solvent Addition: Add a suitable solvent such as methanol (e.g., 150 mL) to dissolve the starting material.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Pd/C catalyst (e.g., 5% Pd/C, ~0.44 g). Caution: Pd/C can be pyrophoric, especially when dry and exposed to air. Always handle with care.

  • System Purge: Seal the reaction vessel. Purge the system by pressurizing with nitrogen and then venting (repeat 3 times). Follow this by purging with hydrogen gas (repeat 3 times) to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 60 psi). Begin vigorous stirring. The reaction is typically exothermic and may require initial cooling to maintain room temperature (20-25°C).

  • Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully removed, filtered, and analyzed by TLC (e.g., mobile phase 50% ethyl acetate in hexanes) to confirm the disappearance of the starting material. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, depressurize the vessel and purge with nitrogen. Carefully open the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol (2 x 25 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 3-Amino-4-chloro-N-cyclopropylbenzamide, which is often a solid.

  • Purification & Characterization: The crude product can be purified by recrystallization from a solvent such as ethanol or an ethanol/water mixture. The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Conclusion

4-Chloro-n-cyclopropyl-3-nitrobenzamide stands as a testament to the elegance of modern synthetic design in agrochemistry. Its role as a stable, easily handled precursor that can be cleanly converted into a key amine intermediate makes it an indispensable component in the manufacturing of high-value anthranilic diamide insecticides. The protocol detailed herein provides a reliable and scalable method for this critical transformation, enabling researchers and development professionals to efficiently advance their synthetic campaigns in the vital field of crop protection.

References

  • Asian Journal of Chemistry. (2014). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Vol. 26, No. 1, 311-312.[1]

  • Patsnap Eureka. (2018). Method for synthesizing chlorantraniliprole. Retrieved February 27, 2026, from [Link][3]

  • TREA. (2024). PROCESS FOR PREPARING CHLORANTRANILIPROLE. Retrieved February 27, 2026, from [Link][5]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-3-nitrobenzoic acid. Retrieved February 27, 2026, from a representative SDS.[6]

  • TCI Chemicals. (n.d.). Safety Data Sheet for a related nitro compound. Retrieved February 27, 2026, from a representative SDS.[7]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-3-nitrobenzonitrile. Retrieved February 27, 2026, from a representative SDS.[8]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzamide. Retrieved February 27, 2026, from [Link][14]

  • Quick Company. (n.d.). Process For The Preparation Of Chlorantraniliprole. Retrieved February 27, 2026, from [Link][15]

  • Clariant. (n.d.). Catalysts for hydrogenation processes. Retrieved February 27, 2026, from [Link][12]

  • Singh, H., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC.[10]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds. Retrieved February 27, 2026, from [13]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-3-nitrobenzoic acid. Retrieved February 27, 2026, from a representative SDS.[9]

Sources

Method

using 4-Chloro-n-cyclopropyl-3-nitrobenzamide as a chemical intermediate

Application Note: Strategic Utilization of 4-Chloro-N-cyclopropyl-3-nitrobenzamide in Medicinal Chemistry Executive Summary This guide details the strategic application of 4-Chloro-N-cyclopropyl-3-nitrobenzamide as a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Chloro-N-cyclopropyl-3-nitrobenzamide in Medicinal Chemistry

Executive Summary

This guide details the strategic application of 4-Chloro-N-cyclopropyl-3-nitrobenzamide as a high-value scaffold in drug discovery. Unlike generic intermediates, this compound offers a unique "Push-Pull-Direct" reactivity profile:

  • Activate: The ortho-nitro group strongly activates the C4-chlorine for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Direct: The N-cyclopropyl amide acts as a stable pharmacophore often required for kinase hydrophobic pockets (e.g., p38 MAPK inhibitors) while resisting hydrolysis under standard reaction conditions.

  • Transform: The nitro group serves as a latent aniline equivalent, enabling the rapid construction of benzimidazoles and quinazolines.

This protocol focuses on divergent synthesis : leveraging the scaffold to generate libraries of bioactive heterocycles.

Chemical Profile & Strategic Value

PropertySpecificationStrategic Implication
CAS Number 90797-58-3Unique identifier for procurement/registration.
Molecular Formula

MW: 240.64 g/mol .
Electronic State Electron-Deficient RingHighly reactive toward nucleophiles at C4.
Solubility DMSO, DMF, DCM, EtOAcCompatible with both polar (

) and non-polar (coupling) solvents.
Stability Acid/Base Stable AmideThe cyclopropyl amide tolerates mild acidic/basic workups without hydrolysis.

Logical Reaction Pathways

The utility of this intermediate lies in its ability to branch into two distinct chemical spaces.

ReactionPathways Start 4-Chloro-N-cyclopropyl- 3-nitrobenzamide PathA Path A: SNAr (Displacement of Cl) Start->PathA Primary Amines DIEA, DMSO, 80°C PathB Path B: Reduction (Retention of Cl) Start->PathB Fe/NH4Cl or SnCl2 (Chemoselective) ProductA 4-(Alkylamino)-3-nitro- N-cyclopropylbenzamide PathA->ProductA Benzimidazole Benzimidazole Scaffold ProductA->Benzimidazole 1. H2/Pd-C 2. CDI or Formic Acid ProductB 4-Chloro-3-amino- N-cyclopropylbenzamide PathB->ProductB Suzuki Suzuki/Buchwald Coupling ProductB->Suzuki Aryl Boronic Acids Pd Catalyst

Figure 1: Divergent synthetic pathways available from the core scaffold.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Functionalization of the C4 position with primary or secondary amines. Mechanism: The electron-withdrawing nitro group at C3 reduces electron density at C4, facilitating attack by nucleophiles.

Reagents:

  • Substrate: 4-Chloro-N-cyclopropyl-3-nitrobenzamide (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIEA) (2.0 equiv)
    
  • Solvent: Anhydrous DMSO or DMF (Concentration: 0.2 M)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the substrate in anhydrous DMSO.

  • Addition: Add DIEA followed by the amine nucleophile.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Note: Reaction progress is monitored by LC-MS.[1] The chloride displacement is typically quantitative.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 10 volumes of ice-cold water with vigorous stirring.

    • The product typically precipitates as a bright yellow/orange solid.

  • Isolation: Filter the solid, wash with water (

    
    ), and dry under vacuum at 45°C.
    

Validation:

  • LC-MS: Look for Mass Shift:

    
    .
    
  • Appearance: Product is usually a yellow solid (nitroanilines are colored).

Protocol B: Chemoselective Nitro Reduction (Retaining Chlorine)

Objective: Reduce the nitro group to an aniline without dehalogenating the C4-chlorine. Challenge: Standard catalytic hydrogenation (


, Pd/C) will often cleave the C-Cl bond (hydrogenolysis).
Solution:  Use Iron/Ammonium Chloride or Tin(II) Chloride.[1]

Reagents:

  • Substrate: 4-Chloro-N-cyclopropyl-3-nitrobenzamide (1.0 equiv)

  • Reductant: Iron Powder (5.0 equiv)

  • Additive: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Suspend substrate and

    
     in Ethanol/Water in a round-bottom flask.
    
  • Activation: Heat to 60°C. Add Iron powder in portions over 15 minutes.

  • Reflux: Heat to reflux (approx. 80°C) for 2–3 hours.

    • Visual Cue: The yellow suspension will turn dark grey/black (iron oxide formation).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Evaporate the ethanol under reduced pressure.

  • Extraction: Dilute the aqueous residue with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Validation:

  • LC-MS: Mass Shift:

    
     (Loss of 
    
    
    
    , gain of
    
    
    ).
  • NMR: Disappearance of the downfield aromatic protons ortho to the nitro group; appearance of broad singlet (

    
    ) around 3.5–5.0 ppm.
    

Application: Synthesis of Benzimidazole Kinase Inhibitors

A primary application of this intermediate is the construction of benzimidazole cores, a privileged scaffold in kinase inhibition (e.g., p38, VEGFR).

Workflow:

  • Displacement: React 4-Chloro-N-cyclopropyl-3-nitrobenzamide with an amine (e.g., methylamine).

    • Result: 4-(Methylamino)-3-nitro-N-cyclopropylbenzamide.

  • Reduction: Reduce the nitro group using

    
    /Pd-C (Dehalogenation is not a concern here as Cl is already gone).[2]
    
    • Result: 3-Amino-4-(methylamino)-N-cyclopropylbenzamide (a vicinal diamine).

  • Cyclization: Treat the diamine with Carbonyldiimidazole (CDI) or Triphosgene .

    • Result: A 2-oxo-benzimidazole derivative.

WorkupFlow Step1 Crude Reaction Mixture (DMSO/Amine) Step2 Quench: Pour into Ice-Water (10x vol) Step1->Step2 Step3 Precipitation Observed? Step2->Step3 Yes Filtration Step3->Yes Yes (Solids) No Extraction (EtOAc) Step3->No No (Oils) Wash Wash: Water -> Brine Yes->Wash No->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Isolated Intermediate Dry->Final

Figure 2: Standard Workup Protocol for


 reactions involving this intermediate.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Always maintain inert atmosphere during scale-up.

  • Skin Sensitization: Benzamides and their precursors are potential skin sensitizers. Use nitrile gloves and work in a fume hood.

  • Waste Disposal: Aqueous waste from the Iron reduction contains heavy metals (Fe) and should be disposed of according to heavy metal waste protocols.

References

  • Sigma-Aldrich. (2025). Product Specification: 4-Chloro-N-cyclopropyl-3-nitrobenzamide (CAS 90797-58-3). Retrieved from

  • BenchChem. (2025).[1][3] Application Note: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride. Retrieved from

  • Common Organic Chemistry. (2024).

    
    ) Protocols. Retrieved from 
    
  • Organic Syntheses. (1928). p-Nitrobenzoyl Chloride Synthesis. Org.[4][5] Synth. 1928, 8, 84. Retrieved from

  • Cantin, T. et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Thieme Connect. Retrieved from

Sources

Application

Application Note: Scalable Synthesis and Diversification of 4-Chloro-N-cyclopropyl-3-nitrobenzamide Analogs

Document ID: AN-2026-02-28 Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound CAS RN: 90797-58-3[1] Introduction & Strategic Significance The compound 4-Chloro-N-cyclopro...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-02-28 Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound CAS RN: 90797-58-3[1]

Introduction & Strategic Significance

The compound 4-Chloro-N-cyclopropyl-3-nitrobenzamide is a highly versatile, bifunctional building block extensively utilized in modern drug discovery. Its structural topology features two orthogonal handles for downstream diversification: an activated aryl chloride susceptible to Nucleophilic Aromatic Substitution (SNAr) and a nitro group that can be reduced to an aniline for subsequent coupling or cyclization.

This scaffold is frequently employed in the synthesis of advanced therapeutics, including oxazole-based ferroptosis inhibitors targeting central nervous system diseases[2], and complex bicyclic heteroaryl derivatives for antiviral applications[3]. This application note details a highly optimized, self-validating protocol for the synthesis of this intermediate and its analogs, prioritizing scalability, high atom economy, and the suppression of competitive side reactions.

Mechanistic Insights & Causality (The "Why" Behind the Chemistry)

Synthesizing 4-chloro-N-cyclopropyl-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid involves a two-step activation-amidation sequence. While conceptually simple, the specific electronic environment of the arene dictates the experimental parameters:

  • Catalytic Activation via Vilsmeier-Haack Complex: We utilize oxalyl chloride

    
     with a catalytic amount of N,N-Dimethylformamide (DMF) rather than thionyl chloride 
    
    
    
    . DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly converts the carboxylic acid to the acyl chloride at room temperature. This avoids the harsh refluxing conditions required by
    
    
    , which can cause thermal degradation and tar formation in electron-deficient nitroaromatics.
  • Suppression of Competitive SNAr: The chlorine atom at the C4 position is highly activated by the synergistic electron-withdrawing effects of the ortho-nitro group and the para-carbonyl group. If the amidation with cyclopropylamine is performed at elevated temperatures, the amine can attack the C4 position, displacing the chloride ion to form an unwanted 4-(cyclopropylamino) byproduct[2]. Strict temperature control (0 °C during addition) kinetically favors the rapid acyl substitution over the slower aromatic substitution.

  • Base Selection: Triethylamine (TEA) is employed as an auxiliary base to neutralize the HCl liberated during amidation, preventing the protonation of the nucleophilic cyclopropylamine, which would otherwise stall the reaction.

Reaction Pathway Visualization

G SM 4-Chloro-3-nitrobenzoic acid (Starting Material) INT 4-Chloro-3-nitrobenzoyl chloride (Active Intermediate) SM->INT (COCl)2, Cat. DMF DCM, 0°C to RT PROD 4-Chloro-N-cyclopropyl- 3-nitrobenzamide (Target Product) INT->PROD Cyclopropylamine, TEA DCM, 0°C to RT ANA Downstream Analogs (Kinase/Ferroptosis Inhibitors) PROD->ANA SNAr or Reduction (Diversification)

Synthetic pathway for 4-Chloro-N-cyclopropyl-3-nitrobenzamide and downstream analog diversification.

Quantitative Data: Coupling Strategy Optimization

To establish the most robust methodology, various coupling strategies were evaluated. The oxalyl chloride method provides the optimal balance of scalability, cost, and purity.

Coupling StrategyReagents & ConditionsTime / TempYield (%)Purity (LC-MS)Mechanistic Notes
Acid Chloride (Oxalyl)

, cat. DMF, TEA
6 h / 0 °C to RT92% >98% Vilsmeier-Haack activation; highly scalable; avoids thermal degradation.
Acid Chloride (Thionyl)

(neat or in DCM)
4 h / 80 °C81%91%Harsher conditions; thermal stress increases tarry byproducts.
Peptide Coupling (HATU) HATU, DIPEA, DMF12 h / RT88%>99%Mildest conditions; ideal for sensitive analogs, but cost-prohibitive at scale.
Peptide Coupling (EDCI) EDCI, HOBt, DIPEA, DCM16 h / RT76%94%Water-soluble urea byproduct simplifies workup; sluggish reaction rate.

Self-Validating Experimental Protocol (10 mmol Scale)

Materials Required
  • 4-Chloro-3-nitrobenzoic acid: 2.01 g (10.0 mmol)

  • Oxalyl Chloride: 1.0 mL (11.5 mmol)

  • N,N-Dimethylformamide (DMF): 20 µL (Catalytic)

  • Cyclopropylamine: 0.83 mL (12.0 mmol)

  • Triethylamine (TEA): 2.1 mL (15.0 mmol)

  • Dichloromethane (DCM): Anhydrous, 40 mL total

Step 1: Formation of 4-Chloro-3-nitrobenzoyl chloride
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a venting needle, suspend 4-chloro-3-nitrobenzoic acid (2.01 g, 10.0 mmol) in anhydrous DCM (20 mL).

  • Catalysis: Add catalytic DMF (20 µL). The mixture will remain a suspension.

  • Activation: Cool the flask to 0 °C using an ice-water bath. Dropwise add oxalyl chloride (1.0 mL, 11.5 mmol) over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Vigorous gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur. Stir for 2 hours or until the solution becomes completely clear, indicating the consumption of the insoluble carboxylic acid.
  • In-Process Control (IPC) 1: Self-Validation Step. Quench a 10 µL aliquot of the reaction mixture into 500 µL of methanol. Analyze by LC-MS. Complete conversion is validated by the exclusive presence of the methyl ester (m/z 216.0), with no residual starting acid (m/z 202.0).

  • Concentration: Concentrate the mixture in vacuo to remove DCM and unreacted oxalyl chloride. The resulting crude acid chloride is a pale yellow oil/solid and should be used immediately in the next step without further purification.

Step 2: Amidation with Cyclopropylamine
  • Preparation: Redissolve the crude acid chloride in anhydrous DCM (20 mL) and cool strictly to 0 °C under a nitrogen atmosphere.

  • Base Addition: Add TEA (2.1 mL, 15.0 mmol) in one portion.

  • Amine Addition: Dissolve cyclopropylamine (0.83 mL, 12.0 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating and suppress SNAr side reactions.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 3.5 hours.

  • In-Process Control (IPC) 2: Self-Validation Step. Analyze a 10 µL aliquot by LC-MS. The target product (m/z

    
     241.0) must be the dominant peak. Verify the absence of the SNAr byproduct (m/z 
    
    
    
    262.1).
Step 3: Workup and Purification
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous

    
    .
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

  • Washing: Combine the organic layers and wash sequentially with 1N

    
     (20 mL) to remove unreacted amine, water (20 mL), and brine (20 mL).
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield a crude solid.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexanes (1:3) to afford 4-Chloro-N-cyclopropyl-3-nitrobenzamide as an off-white crystalline solid (Yield: ~2.2 g, 92%).

Downstream Analog Generation

The synthesized 4-Chloro-N-cyclopropyl-3-nitrobenzamide can be rapidly diversified to create extensive libraries of analogs[2],[3]:

  • C4-Substitution (SNAr): Reacting the product with various cycloalkylamines (e.g., cyclohexylamine) or anilines in the presence of

    
     in DMSO at 80 °C yields 4-amino substituted analogs.
    
  • Nitro Reduction: Treatment with

    
     and 
    
    
    
    gas (or Iron/Ammonium Chloride for milder conditions) quantitatively reduces the 3-nitro group to a 3-amino group, creating a highly nucleophilic aniline handle for subsequent urea formation or heterocyclic cyclization (e.g., benzimidazole synthesis).

References

  • Journal of Medicinal Chemistry (ACS Publications). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases.[2] URL:[Link]

  • Google Patents. US7511145B2 - Bicyclic heteroaryl derivatives.[3] URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-n-cyclopropyl-3-nitrobenzamide

Welcome to the technical support guide for the synthesis of 4-Chloro-n-cyclopropyl-3-nitrobenzamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-n-cyclopropyl-3-nitrobenzamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this amidation reaction. Our goal is to empower you with the scientific rationale behind each procedural step, enabling you to optimize your reaction for maximum yield and purity.

Section 1: Understanding the Core Reaction: Amide Bond Formation

The synthesis of 4-Chloro-n-cyclopropyl-3-nitrobenzamide is fundamentally an amide bond formation between 4-chloro-3-nitrobenzoic acid and cyclopropylamine. The direct reaction is inefficient due to the low electrophilicity of the carboxylic acid's carbonyl carbon and the basicity of the amine, which would lead to a simple acid-base neutralization. Therefore, the carboxylic acid must first be "activated" to create a highly reactive intermediate that readily undergoes nucleophilic attack by cyclopropylamine.

The overall transformation is as follows:

General Reaction Scheme

The choice of activation method is the most critical parameter influencing the success of this synthesis. The following guide will explore the nuances of different activation pathways and provide solutions to overcome common obstacles.

G cluster_start Starting Materials cluster_activation Activation Step cluster_coupling Amidation cluster_purification Work-up & Purification SM1 4-chloro-3-nitrobenzoic acid Activator Coupling Agent (e.g., DCC, HATU) or Acyl Halide Formation (e.g., SOCl₂) SM1->Activator 1. SM2 Cyclopropylamine Product 4-Chloro-n-cyclopropyl-3-nitrobenzamide SM2->Product 2. Coupling Activated_Intermediate Activated Ester or Acyl Chloride Activator->Activated_Intermediate Forms Activated_Intermediate->Product 2. Coupling Base Non-nucleophilic Base (e.g., DIPEA, TEA) Base->Product 2. Coupling Purification Filtration Recrystallization Chromatography Product->Purification 3. Isolation Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of 4-Chloro-n-cyclopropyl-3-nitrobenzamide.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for activating the 4-chloro-3-nitrobenzoic acid?

There are two primary pathways:

  • Conversion to an Acyl Chloride: This is a classic and cost-effective method. The carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-chloro-3-nitrobenzoyl chloride is highly reactive and is subsequently treated with cyclopropylamine, typically in the presence of a base like triethylamine (TEA) to neutralize the HCl byproduct.[1]

  • Use of Coupling Agents: This is a more modern and often milder approach common in peptide synthesis.[2][3] A coupling agent, such as a carbodiimide (e.g., DCC, DIC) or a uronium/phosphonium salt (e.g., HATU, HBTU, PyBOP), is used to generate a reactive ester in situ. This intermediate then reacts with the amine. This method avoids the handling of harsh chlorinating agents.[4]

Q2: My yield is consistently low. What is the most likely cause?

Low yield is often traced back to one of three areas:

  • Inefficient Carboxylic Acid Activation: The activated intermediate may be hydrolyzing back to the starting carboxylic acid due to moisture in the reagents or solvent. Ensure all glassware is oven-dried and use anhydrous solvents.[5]

  • Side Reactions: The chosen coupling agent may be participating in side reactions or its byproducts may complicate purification. For example, when using Dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct can encapsulate the product, making isolation difficult.[4]

  • Purity of Starting Materials: The purity of 4-chloro-3-nitrobenzoic acid is critical. It is typically synthesized by the nitration of 4-chlorobenzoic acid, a reaction that can sometimes produce other isomers.[6][7][8] These isomeric impurities can interfere with the reaction and co-elute with your product during purification. Verify the purity of your starting material by NMR or melting point analysis (m.p. 180-183 °C).

Q3: Which solvent is best for this reaction?

The ideal solvent should be aprotic and capable of dissolving the starting materials. Common choices include:

  • Dichloromethane (DCM): Excellent for reactions involving acyl chlorides and many coupling agents like DCC.[4]

  • Tetrahydrofuran (THF): A good general-purpose solvent. Ensure it is anhydrous, as it can contain water and peroxides.[9]

  • N,N-Dimethylformamide (DMF): Useful for dissolving less soluble reagents, but it must be of high purity (peptide synthesis grade). Its high boiling point can make removal difficult.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside standards of your two starting materials (4-chloro-3-nitrobenzoic acid and cyclopropylamine, though the latter may not be UV-active). The reaction is complete when the spot corresponding to the limiting reagent (usually the carboxylic acid) has been completely consumed and a new, higher or lower Rf spot corresponding to the amide product has appeared.

Section 3: In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

G Problem Problem Observed LowYield Low or No Yield Problem->LowYield HighSM High Amount of Unreacted Acid Problem->HighSM Impure Impure Product Problem->Impure Cause_LowYield_1 Inactive Reagents LowYield->Cause_LowYield_1 Cause Cause_LowYield_2 Suboptimal Conditions LowYield->Cause_LowYield_2 Cause Cause_HighSM_1 Moisture Present (Hydrolysis) HighSM->Cause_HighSM_1 Cause Cause_HighSM_2 Insufficient Activation HighSM->Cause_HighSM_2 Cause Cause_Impure_1 Coupling Byproducts Impure->Cause_Impure_1 Cause Cause_Impure_2 Starting Material Impurity Impure->Cause_Impure_2 Cause Solution_LowYield_1 Use fresh, anhydrous solvents & new reagents. Cause_LowYield_1->Solution_LowYield_1 Solution Solution_LowYield_2 Adjust temperature. Change coupling agent. Optimize stoichiometry. Cause_LowYield_2->Solution_LowYield_2 Solution Solution_HighSM_1 Oven-dry glassware. Use anhydrous solvents. Cause_HighSM_1->Solution_HighSM_1 Solution Solution_HighSM_2 Increase coupling agent eq. Increase reaction time. Cause_HighSM_2->Solution_HighSM_2 Solution Solution_Impure_1 Filter (e.g., DCU). Use DIC or HATU. Optimize work-up. Cause_Impure_1->Solution_Impure_1 Solution Solution_Impure_2 Recrystallize or re-purify 4-chloro-3-nitrobenzoic acid. Cause_Impure_2->Solution_Impure_2 Solution

Sources

Optimization

purification techniques for 4-Chloro-n-cyclopropyl-3-nitrobenzamide

Technical Support Center: Purification of 4-Chloro-N-cyclopropyl-3-nitrobenzamide Welcome to the Technical Support Hub Ticket ID: #PUR-90797-58-3 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Chloro-N-cyclopropyl-3-nitrobenzamide

Welcome to the Technical Support Hub

Ticket ID: #PUR-90797-58-3 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Purity Profiles for 4-Chloro-N-cyclopropyl-3-nitrobenzamide[1]

Executive Summary

You are likely synthesizing 4-Chloro-N-cyclopropyl-3-nitrobenzamide (CAS: 90797-58-3) via the Schotten-Baumann reaction or standard acylation of cyclopropylamine with 4-chloro-3-nitrobenzoyl chloride.[1]

While the synthesis is robust, the presence of the nitro group (electron-withdrawing) and the cyclopropyl ring (lipophilic yet acid-sensitive) creates a specific impurity profile.[1] The most common contaminants are the hydrolyzed acid byproduct (4-chloro-3-nitrobenzoic acid) and trace unreacted amine.[1]

This guide prioritizes non-chromatographic purification (crystallization/extraction) to ensure scalability, reserving chromatography only for high-purity polishing.[1]

Module 1: The Critical Work-Up (Pre-Purification)[1]

The Issue: Most purity failures occur here. If you skip the acid/base wash sequence, your recrystallization will likely fail due to "oiling out" caused by residual cyclopropylamine or benzoic acid derivatives.

The Protocol: Do not simply evaporate the reaction solvent. You must perform a differential pH extraction to leverage the amphoteric nature of the impurities vs. the neutral amide product.

WorkupFlow cluster_waste Aqueous Waste Streams Start Crude Reaction Mixture (DCM or EtOAc) AcidWash 1. Wash with 1M HCl (Removes Cyclopropylamine) Start->AcidWash Organic Layer BaseWash 2. Wash with Sat. NaHCO3 (Removes Benzoic Acid Impurity) AcidWash->BaseWash Organic Layer AcidWaste Acidic Aq. Layer (Contains Amine Salts) AcidWash->AcidWaste BrineWash 3. Wash with Brine (Drying Step) BaseWash->BrineWash Organic Layer BaseWaste Basic Aq. Layer (Contains Benzoate Salts) BaseWash->BaseWaste Dry Dry over Na2SO4 & Evaporate BrineWash->Dry Result Solid Crude Amide (Ready for Recrystallization) Dry->Result

Figure 1: Differential extraction logic. By washing sequentially with acid and base, you strip away the starting materials, leaving the neutral amide in the organic phase.

Module 2: Recrystallization (The Gold Standard)

The Logic: Nitrobenzamides typically exhibit high solubility in hot alcohols and low solubility in water.[1] The "Ethanol/Water" system is the most reliable method for this class of compounds.

Step-by-Step Protocol:

  • Dissolution: Transfer the crude yellow solid to an Erlenmeyer flask. Add Ethanol (95%) or Methanol sparingly while heating to boiling (approx. 60-75°C).[1]

    • Tip: Use just enough solvent to dissolve the solid.[1][2] If it requires excessive volume (>20 mL/g), the product is too soluble; switch to Ethyl Acetate/Heptane .[1]

  • Hot Filtration (Optional): If insoluble black specks remain (palladium or polymerized char), filter while hot through a glass frit.[1]

  • Nucleation: Remove from heat. While the solution is still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot ethanol to clear the turbidity.[1]

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Why? Rapid cooling traps impurities in the crystal lattice.[1] Slow cooling builds pure, dense needles.

  • Harvesting: Cool in an ice bath (0-5°C) for 30 minutes. Filter the pale yellow needles and wash with cold 1:1 Ethanol/Water.[1]

Solvent Selection Table:

Solvent SystemSuitabilityComments
Ethanol / Water Excellent Best balance.[1][3] High yield. Removes polar impurities.[1][4]
Methanol GoodGood for very pure crude.[1] May require cooling to -20°C.
EtOAc / Heptane ModerateUse if the compound is too soluble in alcohols.[1] Good for removing non-polar dimers.[1]
Acetonitrile PoorOften leads to solvates; toxic; difficult to dry.[1]

Module 3: Troubleshooting (Q&A)

Q1: My product is oiling out instead of crystallizing. Why?

  • Diagnosis: This usually indicates the presence of residual solvent (DCM/DMF) or high levels of impurities (specifically unreacted cyclopropylamine) acting as a "solubilizer."[1]

  • Fix: Re-dissolve the oil in Ethyl Acetate and repeat the Acid Wash (1M HCl) from Module 1. Dry thoroughly under high vacuum to remove trace solvents before attempting recrystallization again. Scratching the glass with a spatula can induce nucleation.

Q2: The solid is bright yellow, but the literature says "off-white" or "pale yellow."

  • Diagnosis: Nitro compounds are naturally yellow, but intense coloration often comes from azo-dimer impurities formed under harsh basic conditions or light exposure.[1]

  • Fix: Perform a Charcoal Treatment .[1] Dissolve the compound in hot ethanol, add activated carbon (5 wt%), stir for 10 minutes, and filter hot over Celite. This scrubs highly conjugated colored impurities.[1]

Q3: I see a small impurity peak at RRT 0.9 on HPLC.

  • Diagnosis: This is likely the Regioisomer (2-chloro or 6-chloro analog) if the starting material wasn't pure, or the Hydrolyzed Acid (4-chloro-3-nitrobenzoic acid).[1]

  • Verification: Check the pH of an aqueous suspension of your product.[1] If acidic, it's the benzoic acid.

  • Fix: If it is the acid, wash with 10% Na2CO3.[1] If it is a regioisomer, you must use Column Chromatography (See Module 4) or repeat recrystallization with a different solvent (switch from alcohol to Toluene/Heptane).[1]

Module 4: Advanced Purification (Chromatography)

If recrystallization fails to meet >99.5% purity requirements, use flash chromatography.

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10 to 60:40).[1]

  • Loading: Dry load on Celite is recommended due to low solubility in non-polar mobile phases.[1]

  • Detection: UV at 254 nm (Benzene ring) and 280 nm (Nitro group absorbance).[1]

Chromatography Sample Crude Sample (Dry Load on Celite) Column Silica Column (Hex/EtOAc Gradient) Sample->Column F1 Fraction 1-5 (Non-polar grease) Column->F1 F2 Fraction 10-25 (Target Amide) Column->F2 F3 Fraction 30+ (Polar Acids/Amines) Column->F3

Figure 2: Chromatographic separation profile. The target amide typically elutes in the middle polarity range, distinct from the non-polar baseline and polar acid impurities.

References

  • Sigma-Aldrich. 4-Chloro-N-cyclopropyl-3-nitrobenzamide Product Sheet (CAS 90797-58-3).[1] Accessed 2026.[1] Link[1]

  • PubChem. 4-Chloro-3-nitrobenzamide Compound Summary (Analogous Chemistry). National Library of Medicine.[1] Link

  • Organic Syntheses. General Procedures for Amide Purification via Acid/Base Extraction. Org.[1][5][6][7] Synth. Coll. Vol. 10, p. 484. Link

  • Fisher Scientific. Safety Data Sheet: Nitrobenzamide Derivatives.Link[1]

Sources

Troubleshooting

Technical Support Center: 4-Chloro-N-cyclopropyl-3-nitrobenzamide Synthesis

Case Reference: TSH-2026-CNB | Status: Active Executive Summary This guide addresses the synthesis of 4-Chloro-N-cyclopropyl-3-nitrobenzamide , a critical intermediate often used in the development of kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: TSH-2026-CNB | Status: Active

Executive Summary

This guide addresses the synthesis of 4-Chloro-N-cyclopropyl-3-nitrobenzamide , a critical intermediate often used in the development of kinase inhibitors (e.g., for BRAF or EGFR targets). The synthesis typically involves the amidation of 4-chloro-3-nitrobenzoyl chloride with cyclopropylamine .

While the reaction appears straightforward, the presence of the ortho-nitro group activates the 4-chloro position, creating a high risk of Nucleophilic Aromatic Substitution (


) . This guide provides diagnostic steps, mechanistic insights, and optimized protocols to mitigate this and other side reactions.
Part 1: Diagnostic Troubleshooting (Q&A)
Ticket #01: "My LC-MS shows a major impurity with Mass M+41. What is it?"

Diagnosis:


 Displacement (Bis-amination) 
Severity:  Critical
Mechanism:  The nitro group at the 3-position is strongly electron-withdrawing. Through resonance, it depletes electron density at the 4-position (ortho), making the chlorine atom an excellent leaving group. Cyclopropylamine is a strong nucleophile. If the reaction temperature is too high or the amine is in large excess, the amine will not only form the amide bond but also displace the chlorine.
  • Impurity ID: 4-(cyclopropylamino)-N-cyclopropyl-3-nitrobenzamide.

  • Mass Shift: Product MW + 21 (atomic mass difference of Cyclopropylamine [57] - Cl [35] + H [1] is not quite right math).

    • Correction: Loss of Cl (35.5) + Gain of Cyclopropylamino (56). Net change: +20.5 Da (approx +21 Da).

    • Observation: Users often mistake this for a solvent adduct or salt until exact mass is checked.

Corrective Action:

  • Temperature Control: The amidation (CO-Cl reaction) is much faster than the

    
     (C-Cl reaction) at low temperatures. Conduct the addition at -10°C to 0°C. 
    
  • Stoichiometry: Do not use a large excess of cyclopropylamine. Use exactly 1.0–1.1 equivalents. Use a non-nucleophilic base (like DIPEA or TEA) to scavenge the HCl formed, rather than excess cyclopropylamine.

Ticket #02: "I am recovering 4-Chloro-3-nitrobenzoic acid. Is the coupling failing?"

Diagnosis: Acyl Chloride Hydrolysis Severity: Moderate Mechanism: 4-chloro-3-nitrobenzoyl chloride is highly moisture-sensitive. If your solvent (DCM, THF) is not anhydrous, or if the reaction is open to air, ambient moisture will hydrolyze the acid chloride back to the carboxylic acid before it can react with the amine.

Corrective Action:

  • Reagent Quality: Verify the quality of the acid chloride. If it is a solid, check its melting point. If it has turned to a paste, it has likely hydrolyzed.

  • In-Situ Generation: Consider generating the acid chloride in situ using Thionyl Chloride (

    
    ) or Oxalyl Chloride (
    
    
    
    ) and catalytic DMF, then evaporating and reacting immediately without isolation.
Ticket #03: "I see a linear impurity or 'ring-opened' product."

Diagnosis: Acid-Catalyzed Cyclopropane Ring Opening Severity: Low (unless strong acids are used) Mechanism: Cyclopropane rings possess significant ring strain (~27.5 kcal/mol). Under strongly acidic conditions or in the presence of strong Lewis acids (sometimes used to activate couplings), the ring can open to form a linear propyl chain, often terminated by a nucleophile (Cl or OH).

Corrective Action:

  • Avoid Strong Acids: Ensure the reaction medium remains basic (using TEA/DIPEA).

  • Workup Caution: Do not use strong HCl for quenching if the product is in the aqueous phase or if heating is involved. Use saturated

    
     or dilute citric acid.
    
Part 2: Impurity Profile Matrix
Impurity NameStructure DescriptionMass Shift (vs Product)Root CausePrevention
Bis-Amine (

)
Cl replaced by Cyclopropylamino+21 DaTemp too high; Excess amineKeep T < 0°C; Use tertiary amine base
Hydrolyzed Acid Amide replaced by OH (Acid)-40 Da (approx)Wet solvents; Old reagentsDry solvents;

atm
Imide Dimer

+182 DaExcess Acid ChlorideSlow addition of Acid Chloride to Amine
Ring-Opened Cyclopropyl becomes chloropropyl+36 Da (HCl addn)Strong Acid presentAvoid strong acid workup
Part 3: Reaction Pathway Visualization

The following diagram illustrates the competition between the desired amidation path and the parasitic


 and hydrolysis pathways.

G Start 4-Chloro-3-nitrobenzoyl chloride Product TARGET: 4-Chloro-N-cyclopropyl- 3-nitrobenzamide Start->Product  Path 1: Amidation (Fast at <0°C)   Impurity_SNAr IMPURITY A ($S_NAr$): 4-(cyclopropylamino)-3-nitro- N-cyclopropylbenzamide Start->Impurity_SNAr  Direct Displacement   Impurity_Hyd IMPURITY B: 4-Chloro-3-nitrobenzoic acid Start->Impurity_Hyd  Path 2: Hydrolysis (Moisture)   Amine Cyclopropylamine Product->Impurity_SNAr Impurity_Ring IMPURITY C: Ring-Opened Linear Amide Product->Impurity_Ring  Path 4: Acid/Lewis Acid  

Caption: Reaction network showing the kinetic competition between amidation (green) and the thermodynamic trap of


 displacement (red).
Part 4: Optimized Synthetic Protocol

Objective: Maximize yield of 4-Chloro-N-cyclopropyl-3-nitrobenzamide while suppressing the


 impurity.

Reagents:

  • 4-Chloro-3-nitrobenzoyl chloride (1.0 equiv)

  • Cyclopropylamine (1.05 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Dichloromethane (DCM), Anhydrous (10 mL/g)

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with Cyclopropylamine and TEA in anhydrous DCM . Cool the mixture to -10°C using an ice/salt bath.

    • Why? Pre-cooling the amine/base mixture ensures the exotherm upon acid chloride addition is instantly managed.

  • Addition: Dissolve 4-Chloro-3-nitrobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30–60 minutes.

    • Critical Control: Monitor internal temperature. Do not allow it to exceed 0°C. High local concentrations of acid chloride + heat =

      
       risk.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) over 2 hours. Monitor by TLC or HPLC.

    • Endpoint: Look for disappearance of acid chloride.[1] If

      
       impurity starts appearing (usually more polar), quench immediately.
      
  • Workup:

    • Quench with saturated

      
       (removes any hydrolyzed acid).
      
    • Wash organic layer with 0.5M Citric Acid (removes excess amine/TEA). Note: Avoid strong HCl to prevent ring opening.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water is often effective if the

    
     impurity is low (<5%). If high, column chromatography (Hexane/EtOAc) is required.
    
References
  • Nucleophilic Aromatic Substitution Mechanisms: "Nucleophilic arom

    
    )." Wikipedia. Accessed Feb 28, 2026. Link
    
    • Context: Explains the activation of the 4-chloro group by the ortho-nitro group, the fundamental cause of the major impurity.
  • Synthesis of 4-Chloro-3-nitrobenzoic Acid Derivatives : "4-Chloro-3-nitrobenzoic acid properties and synthesis." GuideChem. Accessed Feb 28, 2026. Link

    • Context: Provides physical properties and stability data for the starting m
  • Amidation Protocols (Schotten-Baumann) : "Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide."[2] MDPI. Accessed Feb 28, 2026. Link

    • Context: Validates the DCM/TEA protocol for nitrobenzamide synthesis.
  • Cyclopropylamine Ring Stability : "Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols." ResearchGate.[3] Accessed Feb 28, 2026. Link

    • Context: Highlights the sensitivity of the cyclopropyl ring to acidic conditions, supporting the recommend

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 4-Chloro-N-cyclopropyl-3-nitrobenzamide (CAS: 90797-58-3)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges and reactivity profiles associated with 4-Chloro-N-cyclopropyl-3-nitrobe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges and reactivity profiles associated with 4-Chloro-N-cyclopropyl-3-nitrobenzamide . This compound is a highly reactive building block frequently used in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs).

Because of its unique electronic structure, this compound is prone to specific degradation pathways—most notably unintended Nucleophilic Aromatic Substitution (SNAr), amide hydrolysis, and photodegradation. This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure the integrity of your experimental workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing solvent adducts (e.g., methoxylation) when running cross-coupling or substitution reactions? A: The chloro group in 4-chloro-N-cyclopropyl-3-nitrobenzamide is highly activated. The ortho-nitro group is strongly electron-withdrawing via both inductive and resonance effects, which stabilizes the Meisenheimer complex intermediate during nucleophilic attack. The para-carboxamide group provides additional resonance stabilization [1]. This makes the compound exceptionally susceptible to SNAr. If you use nucleophilic solvents like methanol or ethanol in the presence of a base, the solvent will act as a competing nucleophile, leading to rapid methoxylation or ethoxylation of the aromatic ring.

Q2: My compound degrades and discolors during prolonged storage or reaction under ambient light. What is happening? A: Nitroaromatics are notoriously photolabile. Prolonged exposure to UV/Vis light induces photoreduction or homolytic cleavage of the nitro group, generating reactive nitroso or hydroxylamine derivatives. These derivatives often polymerize or oxidize, leading to the characteristic yellow-to-brown discoloration observed in degraded batches.

Q3: I am trying to perform a Suzuki-Miyaura cross-coupling, but I'm getting complex mixtures and dehalogenation instead of the target product. Why? A: The SNAr reactivity of the activated carbon-chlorine bond often outcompetes the palladium-catalyzed oxidative addition required for cross-coupling. Furthermore, the nitro group can act as an oxidant, poisoning certain electron-rich palladium catalysts. To circumvent this, you must use highly active, sterically bulky ligands (e.g., XPhos or BrettPhos), strictly non-nucleophilic bases (like K3PO4), and aprotic solvents (like Toluene or 1,4-Dioxane) to suppress the competing SNAr pathway.

Part 2: Quantitative Stability Profile

To assist in experimental design, the following table summarizes the primary degradation pathways, their thermodynamic/kinetic triggers, and the necessary preventative measures.

Degradation PathwayTriggering ConditionsPrimary ByproductsPreventative Measure
Nucleophilic Aromatic Substitution (SNAr) Nucleophilic solvents (MeOH, EtOH), Basic pH, HeatMethoxylated/Ethoxylated adductsUse strictly aprotic solvents (THF, DMF, DMSO); employ non-nucleophilic bases (DIPEA).
Amide Hydrolysis Strong acids/bases, Aqueous media, Heat (>60°C)4-Chloro-3-nitrobenzoic acid, CyclopropylamineMaintain pH 5–8; avoid prolonged heating in water.
Photoreduction UV/Vis light exposureNitroso, Hydroxylamine derivativesStore in amber vials; conduct reactions in low-light environments.

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you can empirically verify the success or failure of the procedure in real-time.

Protocol A: Controlled SNAr Amination Workflow

Objective: Displace the chloro group with a target amine without solvent interference or thermal degradation.

  • Preparation & Validation: Dry all glassware in an oven at 120°C. Purge the reaction vessel with inert gas (N2 or Ar). Self-Validation: Perform a Karl Fischer titration on your solvent to ensure water content is <50 ppm, preventing competitive hydroxide SNAr.

  • Solvent Selection: Dissolve 4-Chloro-N-cyclopropyl-3-nitrobenzamide (1.0 eq) in an anhydrous, strictly aprotic solvent (e.g., DMF or DMSO, 0.1–0.5 M). Causality: Aprotic solvents lack the acidic protons necessary to act as nucleophiles, shutting down solvent-adduct formation.

  • Base Addition: Add a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq). Causality: DIPEA is too bulky to attack the activated aromatic ring but is basic enough to scavenge the HCl byproduct generated during amination.

  • Nucleophile Addition: Add the target amine (1.1–1.5 eq) dropwise.

  • Temperature Control: Heat the reaction to 40–60°C. Causality: Excessive heat (>80°C) promotes thermal degradation of the nitro group and increases the risk of amide hydrolysis if trace moisture is present.

  • Self-Validating Monitoring: At 1 hour, extract a 10 µL aliquot, quench in MeCN/H2O, and analyze via LC-MS. The disappearance of the parent mass (m/z 240.6) and the appearance of the target adduct mass confirms successful SNAr. If solvent adducts are detected, the system validates that the solvent was not strictly anhydrous or aprotic, prompting immediate protocol correction.

Protocol B: Safe Storage & Handling

Objective: Prevent photodegradation and ambient hydrolysis during long-term storage.

  • Storage Conditions: Store the solid compound at 2–8°C in a tightly sealed, opaque amber glass vial[2].

  • Atmospheric Control: Backfill the vial with Argon after every use. Causality: Argon is heavier than air and displaces ambient oxygen and moisture, preventing slow hydrolysis and oxidative degradation over time.

  • Thermal Equilibration: Before opening, allow the vial to equilibrate to room temperature in a desiccator. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the highly reactive powder.

  • Self-Validating Check: Before using a batch that has been stored for >3 months, dissolve a 1 mg sample in HPLC-grade MeCN and run a rapid HPLC-UV (254 nm) analysis. A single, sharp peak confirms that the storage protocol successfully prevented photodegradation and hydrolysis.

Part 4: Visual Workflows

DegradationPathways API 4-Chloro-N-cyclopropyl- 3-nitrobenzamide SNAr SNAr Degradation (e.g., Methoxylation) API->SNAr Nucleophilic Solvents (MeOH) Basic pH, Heat Hydrolysis Amide Hydrolysis (Cleavage of Cyclopropylamine) API->Hydrolysis Strong Acids/Bases Aqueous Media Photo Photodegradation (Nitro Reduction/Cleavage) API->Photo UV/Vis Light Prolonged Exposure

Figure 1: Primary degradation pathways and their environmental triggers.

Workflow Start Initiate Substitution Reaction Solvent Use Aprotic Solvent (THF, DMF, DMSO) Start->Solvent Base Add Non-Nucleophilic Base (DIPEA, K2CO3) Solvent->Base Temp Control Temperature (20°C - 60°C) Base->Temp Monitor LC-MS/HPLC Monitoring Temp->Monitor Success Target Adduct Isolated Monitor->Success No Fail Solvent Adducts or Degradation Detected Monitor->Fail Yes Fail->Solvent Ensure Strict Anhydrous Conditions Fail->Temp Lower Temp

Figure 2: Self-validating troubleshooting workflow for controlled SNAr reactions.

References

  • Povedano, J. M., et al. "A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins." Journal of Medicinal Chemistry, 2020. URL:[Link][1]

Sources

Troubleshooting

troubleshooting TLC analysis of 4-Chloro-n-cyclopropyl-3-nitrobenzamide reactions

Technical Support Center: TLC Analysis of 4-Chloro-N-cyclopropyl-3-nitrobenzamide Topic: Troubleshooting TLC Analysis for Amide Coupling Reactions Target Molecule: 4-Chloro-N-cyclopropyl-3-nitrobenzamide (CAS: 90797-58-3...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: TLC Analysis of 4-Chloro-N-cyclopropyl-3-nitrobenzamide

Topic: Troubleshooting TLC Analysis for Amide Coupling Reactions Target Molecule: 4-Chloro-N-cyclopropyl-3-nitrobenzamide (CAS: 90797-58-3) Context: Monitoring synthesis from 4-chloro-3-nitrobenzoic acid (or acyl chloride) and cyclopropylamine.[1]

Introduction: The Diagnostic Landscape

Welcome to the Technical Support Center. This guide addresses the specific chromatographic challenges encountered during the synthesis of 4-Chloro-N-cyclopropyl-3-nitrobenzamide .

The analysis of this reaction is often deceptive due to the competing polarities of the nitro-aromatic core and the cyclopropylamine moiety. Successful monitoring requires distinguishing between the UV-active/polar acid precursor , the UV-inactive/basic amine , and the moderately polar amide product .

Part 1: Visualization & Detection

Q: I see spots under UV, but I can't track the cyclopropylamine starting material. Is it gone?

A: Not necessarily. Cyclopropylamine is effectively invisible under standard UV (254 nm) because it lacks a conjugated


-system. Relying solely on UV will lead to the false assumption that the amine has been consumed.

Solution: You must use a dual-visualization strategy.

  • UV 254 nm: Visualizes the nitro-aromatic core (Starting Material Acid/Chloride and Product).

  • Ninhydrin Stain: Visualizes the cyclopropylamine (turns red/purple upon heating).

Diagnostic Table: Visualization Profiles

CompoundUV (254 nm)Ninhydrin StainIodine ChamberPredicted Rf (Hex/EtOAc 1:1)
4-Chloro-3-nitrobenzoic acid Strong (Dark Spot)NegativeYellow/Brown0.10 - 0.20 (Streaks)
Cyclopropylamine InvisiblePositive (Red/Purple) Brown (Transient)0.05 (Baselines/Streaks)
Product (Amide) Strong (Dark Spot)NegativeYellow/Brown0.40 - 0.60
Acid Chloride Precursor StrongNegativeReactsUnstable (Hydrolyzes)

Technical Insight: The nitro group is a strong chromophore, making the aromatic species easily detectable. However, the aliphatic amine requires oxidative derivatization (Ninhydrin) for detection [1].

Part 2: Separation & Solvent Systems

Q: My product co-elutes with the starting acid. How do I separate them?

A: This is a classic "Acid-Amide Co-elution" issue. On standard silica, the carboxylic acid interacts strongly with silanols, often streaking into the region where the amide elutes.

Troubleshooting Protocol:

  • Acidify the Mobile Phase: Add 1% Acetic Acid (AcOH) to your eluent. This protonates the starting benzoic acid, pushing its Rf higher and tightening the spot, but it may still overlap.

  • The "Base Shift" (Recommended): Run a second plate with 1% Triethylamine (Et3N) in the mobile phase.

    • Mechanism: Et3N deprotonates the carboxylic acid, forming a salt that stays strictly on the baseline.

    • Result: The non-ionizable amide product will move freely up the plate, distinct from the baseline acid salt.

Recommended Mobile Phases:

SystemComposition (v/v)Application
Standard Screen Hexane / Ethyl Acetate (1:1)General monitoring.
Acid Separation DCM / Methanol (95:5) + 1% AcOHMoves polar acids away from baseline.
Base Shift Hexane / Ethyl Acetate (3:2) + 1% Et3NBest for confirming product purity. Keeps acid SM at baseline.

Part 3: Tailing & Spot Shape

Q: The spots are streaking badly (tailing). Is my product decomposing?

A: Tailing is usually physical, not chemical decomposition.

  • Cause 1 (Amine Tailing): Residual cyclopropylamine interacts with acidic silica sites. Fix: Pre-wash the plate with mobile phase containing 1% Et3N or add Et3N to the eluent.

  • Cause 2 (Acid Tailing): 4-Chloro-3-nitrobenzoic acid dimerizes and drags on silica. Fix: Add 1% Acetic Acid to the eluent [2].

Critical Check: If the product spot itself is tailing, your sample might be too concentrated (overloading). Dilute by 10x and re-spot.

Part 4: Reaction Monitoring Logic

Q: I see a new spot, but the reaction seems stuck. How do I confirm conversion?

A: Use the "Co-Spot" (Mixed Spot) Technique . Never rely on comparing side-by-side spots alone. Slight variations in plate thickness can shift Rf values.

Protocol:

  • Spot SM (Starting Material) in Lane 1.

  • Spot Rxn (Reaction Mixture) in Lane 3.

  • The Co-Spot: In Lane 2, spot both SM and Rxn on top of each other.

  • Elute.

Interpretation:

  • Figure 8 (Snowman): Incomplete reaction. Distinct separation between SM and Product.

  • Single Blob: Co-elution. Change solvent system (see Part 2).

  • Single Clean Spot (New Rf): Full conversion.

Part 5: Troubleshooting Workflow (Logic Map)

The following diagram illustrates the decision-making process for troubleshooting "No Product" or "Impure" TLC results.

TLC_Troubleshooting Start Issue: Unclear TLC Result CheckUV Step 1: Check UV (254 nm) Start->CheckUV UV_Visible Spots Visible? CheckUV->UV_Visible Stain Step 2: Apply Ninhydrin Stain UV_Visible->Stain No (or only SM) CoElution Issue: Spots Overlap/Streak UV_Visible->CoElution Yes, but messy Amine_Check Red/Purple Spot? Stain->Amine_Check Conclusion_SM Result: Unreacted Amine Amine_Check->Conclusion_SM Yes Conclusion_Prod Result: Product Identified Amine_Check->Conclusion_Prod No (Check Synthesis) Solvent_Mod Action: Modify Mobile Phase CoElution->Solvent_Mod Base_Add Add 1% Et3N (Sequester Acid SM) Solvent_Mod->Base_Add If Acid SM suspected Acid_Add Add 1% AcOH (Sharpen Acid SM) Solvent_Mod->Acid_Add If Tailing observed Base_Add->Conclusion_Prod Acid_Add->Conclusion_Prod

Caption: Logic flow for diagnosing TLC anomalies in amide coupling reactions.

Part 6: Standardized Protocol

Method: TLC Analysis of 4-Chloro-N-cyclopropyl-3-nitrobenzamide Reaction

  • Preparation:

    • Cut silica gel 60 F254 plates (Aluminum or Glass backed).

    • Prepare Mobile Phase: Hexane/Ethyl Acetate (1:1 v/v). Adjust polarity if Rf < 0.2 or > 0.8.

  • Sampling:

    • Take 10 µL of reaction mixture.

    • Quench in a mini-vial with 50 µL EtOAc and 50 µL 1M HCl (to remove unreacted amine) or Sat. NaHCO3 (to remove acid). Note: Quenching helps clarify the TLC by removing one reagent.

  • Spotting:

    • Apply 1 µL spots: SM (Acid), SM (Amine - optional), Co-Spot, Reaction Mix.

  • Elution:

    • Run until solvent front is 1 cm from top.

  • Visualization:

    • Observe under UV 254 nm.[2][3][4][5] Circle dark spots with pencil.[4][6]

    • Dip in Ninhydrin stain and heat with heat gun until amine spots appear (if tracking amine consumption).

References

  • BenchChem. (2025).[1] Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from

  • Sigma-Aldrich. (2025). 4-Chloro-N-cyclopropyl-3-nitrobenzamide Product Sheet. Retrieved from

  • ResearchGate. (2019).[7] Removing intermediates from amide coupling?. Retrieved from

Sources

Optimization

Technical Support Center: 4-Chloro-N-cyclopropyl-3-nitrobenzamide Synthesis

Ticket ID: #CNB-SYN-001 Subject: Optimization of Reaction Conditions & Troubleshooting Impurity Profiles Status: Open Assigned Specialist: Senior Application Scientist System Overview (Introduction) You are attempting to...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CNB-SYN-001 Subject: Optimization of Reaction Conditions & Troubleshooting Impurity Profiles Status: Open Assigned Specialist: Senior Application Scientist

System Overview (Introduction)

You are attempting to synthesize 4-Chloro-N-cyclopropyl-3-nitrobenzamide , a critical intermediate often used in the development of PARP and kinase inhibitors.

The synthesis relies on the formation of an amide bond between 4-chloro-3-nitrobenzoic acid and cyclopropylamine . However, the specific electronic architecture of the benzene ring—specifically the nitro group ortho to the chlorine—creates a "dual-electrophile" system.

  • Primary Target (Desired): The Carbonyl Carbon (Acylation).

  • Secondary Target (Undesired): The C4 Carbon (Nucleophilic Aromatic Substitution - SNAr).

This guide provides the protocols to maximize the Primary Target while suppressing the Secondary Target.

Installation Guide (Synthesis Protocols)

We support two main "installation" methods. Choose based on your scale and available equipment.

Method A: The Acid Chloride Route (Recommended for Scale-Up)

Best for: High throughput, >5g scale, cost-efficiency.

Logic: This method uses 4-chloro-3-nitrobenzoyl chloride .[1][2] It is faster but requires strict temperature control to prevent the displacement of the chlorine atom on the ring.

Protocol:

  • Activation: Suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM or Toluene. Add catalytic DMF (0.05 eq). Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise. Reflux until clear (approx. 2h). Evaporate excess SOCl₂/solvent to obtain the crude acid chloride (yellow oil/solid).

    • Note: Commercially available acid chloride can be used to skip this step.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM (10 mL/g). Cool to 0°C (Critical).[3]

  • Addition: Mix Cyclopropylamine (1.05 eq) and Triethylamine (TEA) (1.2 eq) in DCM. Add this mixture dropwise to the acid chloride solution over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour. Do not heat.

  • Quench: Wash with 1N HCl (removes excess amine), then Sat. NaHCO₃ (removes unreacted acid), then Brine.

Method B: Coupling Agent Route (HATU/EDC)

Best for: Discovery scale (<100mg), avoiding acidic conditions.

Logic: Avoids the highly reactive acid chloride, reducing the risk of SNAr side reactions, but is more expensive and difficult to purify from urea byproducts.

Protocol:

  • Dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins to activate.

  • Add Cyclopropylamine (1.1 eq).

  • Stir at RT for 16 hours.

  • Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF.

Workflow Visualization

The following diagram illustrates the critical decision pathways and the mechanistic divergence that leads to impurities.

ReactionPathway cluster_legend Mechanism Key Start Starting Material: 4-Chloro-3-nitrobenzoic Acid Activation Activation (SOCl2) Start->Activation AcidChloride Intermediate: Acid Chloride Activation->AcidChloride Addition Add Cyclopropylamine (Base, DCM) AcidChloride->Addition TempCheck Check Temperature Addition->TempCheck LowTemp < 25°C (Kinetic Control) TempCheck->LowTemp Correct HighTemp > 40°C or Excess Amine TempCheck->HighTemp Error Product TARGET PRODUCT: 4-Chloro-N-cyclopropyl- 3-nitrobenzamide LowTemp->Product Impurity MAJOR IMPURITY (SnAr): 4-(cyclopropylamino)-N- cyclopropyl-3-nitrobenzamide HighTemp->Impurity key1 Low Temp favors C=O attack (Amidation) key2 High Temp favors C-Cl attack (SnAr)

Figure 1: Reaction pathway showing the divergence between the desired amidation and the undesired SNAr side reaction based on temperature control.[1]

Troubleshooting Guide (FAQs)

Issue 1: The "Yellow Impurity" (SNAr Byproduct)

Symptom: LCMS shows a peak with Mass = Target + 21 (approx) or distinct NMR shift. The product is bright yellow/orange (Target should be pale yellow/white). Root Cause: The nitro group at the 3-position activates the chlorine at the 4-position. If you heat the reaction or use a large excess of cyclopropylamine, the amine displaces the chlorine [1]. Fix:

  • Strict Temp Control: Keep the reaction at 0°C during addition. Never reflux the amidation step.

  • Stoichiometry: Do not exceed 1.1 equivalents of cyclopropylamine.

  • Recovery: This impurity is difficult to separate.[4] Recrystallization from Ethanol/Water (9:1) often preferentially precipitates the bis-cyclopropyl impurity first; filter it off, then cool the filtrate to get the product.

Issue 2: Low Yield / Recovery of Starting Acid

Symptom: Analysis shows 4-chloro-3-nitrobenzoic acid remaining, even after adding amine. Root Cause: Hydrolysis.[5] The acid chloride reverted to the acid due to moisture in the solvent or air [2]. Fix:

  • Dry Solvents: Ensure DCM is anhydrous.

  • Inert Atmosphere: Perform the reaction under Nitrogen or Argon.

  • Reagent Quality: If using commercial acid chloride, it may be partially hydrolyzed. Distill it or treating with a drop of SOCl₂ before use can help.

Issue 3: Sticky/Oiling Out During Workup

Symptom: Product crashes out as a gum rather than a solid. Root Cause: Trapped solvent or impurities (often urea from coupling agents or dimers). Fix:

  • Trituration: Add Hexanes or Heptane to the gum and sonicate vigorously. This usually induces crystallization.[6]

  • Solvent Switch: Recrystallize using Isopropanol (IPA) . Dissolve hot, cool slowly.

Data & Specifications

Reagent Comparison Table
FeatureMethod A: Acid ChlorideMethod B: Coupling Agent (HATU)
Reagent Cost Low (SOCl₂ is cheap)High (HATU is expensive)
Reaction Time Fast (1-3 hours)Slow (12-16 hours)
Impurity Profile Risk of SNAr (Bis-amine)Urea byproducts
Moisture Sensitivity HighLow
Recommended Scale > 5 grams< 500 mg
Impurity Identification
CompoundStructure NoteMass (M+H)Origin
Target Cl-Ar(NO₂)-CONH-C₃H₅~241.0Desired
Hydrolysis Cl-Ar(NO₂)-COOH~202.0Wet solvents
SNAr Impurity (C₃H₅-NH)-Ar(NO₂)-CONH-C₃H₅~262.1Overheating / Excess Amine

References

  • Nucleophilic Aromatic Substitution Mechanism : The activation of halo-nitrobenzenes towards nucleophilic attack is a fundamental organic mechanism.[7] The 4-chloro-3-nitro substitution pattern is particularly reactive.

    • Source:

  • Acid Chloride Hydrolysis: 4-Nitrobenzoyl chlorides are highly sensitive to moisture, reverting to unreactive acids.

    • Source:

  • General Amidation Protocols: Standard Schotten-Baumann conditions for benzamides.

    • Source:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurity Clearance in 4-Chloro-N-cyclopropyl-3-nitrobenzamide Synthesis

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 4-Chloro-N-cyclopropyl-3-nitrobenzamide (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 4-Chloro-N-cyclopropyl-3-nitrobenzamide (CAS: 90797-58-3). This compound is a critical building block in the development of benzamide-based pharmacophores and multi-kinase inhibitors.

Below, we provide a mechanistic breakdown of common synthetic failures, a Q&A troubleshooting guide, and self-validating experimental protocols to ensure high-purity product isolation.

Mechanistic Overview: The Chemoselectivity Challenge

The primary challenge in synthesizing 4-Chloro-N-cyclopropyl-3-nitrobenzamide lies in the dual reactivity of the starting material, 4-chloro-3-nitrobenzoyl chloride. The amidation reaction competes directly with a highly favored side reaction. The presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr)[1].

Because cyclopropylamine is a strong nucleophile, it can attack both the acyl chloride (desired amidation) and the activated C4 position (undesired SNAr)[2]. Understanding the kinetics of these competing pathways is essential for impurity clearance.

Workflow SM 4-Chloro-3-nitrobenzoyl chloride Target 4-Chloro-N-cyclopropyl- 3-nitrobenzamide (Target) SM->Target Cyclopropylamine (0-5°C, Fast) Acid 4-Chloro-3-nitrobenzoic acid (Hydrolysis) SM->Acid H2O (Hydrolysis) SNAr 4-(Cyclopropylamino)- N-cyclopropyl- 3-nitrobenzamide (SNAr Impurity) Target->SNAr Excess Amine, >20°C (Slow SNAr)

Competing amidation and SNAr pathways in 4-Chloro-N-cyclopropyl-3-nitrobenzamide synthesis.

Troubleshooting FAQs

Q1: During the amidation step, I observe a major secondary impurity that co-elutes closely with the product. Mass spectrometry shows a +55 Da mass shift. What is this, and why is it forming? A: This is the bis-cyclopropyl SNAr impurity (4-(cyclopropylamino)-N-cyclopropyl-3-nitrobenzamide). The 4-chloro substituent is highly activated by the ortho-nitro group and the para-carbonyl group. When excess cyclopropylamine is used, or if the reaction temperature exceeds 10°C, the primary amine acts as a nucleophile and displaces the chloride ion via an addition-elimination SNAr mechanism[3].

  • Causality & Fix: Amidation is kinetically much faster than SNAr at low temperatures. Restrict cyclopropylamine to strictly 1.05 equivalents, use a non-nucleophilic base (e.g., DIPEA) as the acid scavenger, and maintain the reaction temperature between 0°C and 5°C.

Q2: My isolated product contains 5-10% of 4-chloro-3-nitrobenzoic acid. How is this forming if I started with the acid chloride? A: This is a hydrolysis impurity . 4-Chloro-3-nitrobenzoyl chloride is highly sensitive to moisture. If the solvent is not strictly anhydrous, or if the aqueous workup is initiated before the amidation is complete, unreacted acid chloride rapidly hydrolyzes back to the carboxylic acid[4].

  • Causality & Fix: Ensure Karl Fischer (KF) titration of the solvent shows <0.05% water. Quench the reaction with dilute cold HCl rather than water; this protonates unreacted cyclopropylamine and precipitates the highly hydrophobic target amide, leaving the more polar acid in the aqueous/organic interface to be washed away with mild bicarbonate.

Q3: How can I selectively clear the SNAr impurity if it has already formed? Column chromatography is not viable for our scale. A: The SNAr impurity has a significantly different solubility profile due to the additional secondary amine, which acts as both a hydrogen bond donor and acceptor.

  • Causality & Fix: Utilize a selective crystallization or reslurry (trituration) strategy. The target compound has lower solubility in cold Isopropanol (IPA) compared to the more polar SNAr impurity. Reslurrying the crude mixture in cold IPA will dissolve the bis-cyclopropyl impurity while leaving the target amide intact.

Quantitative Data: Reaction & Solubility Profiles

To design a robust process, it is critical to leverage the quantitative differences in reaction kinetics and thermodynamic solubility.

Table 1: Effect of Reaction Conditions on Impurity Profile
Cyclopropylamine (Eq)Base (Eq)Temp (°C)Target Amide (%)SNAr Impurity (%)Hydrolysis Acid (%)
2.5 (Amine as base)None2578.518.23.3
1.1DIPEA (1.5)2589.18.42.5
1.05 DIPEA (1.2) 0–5 97.8 < 0.5 1.7
Table 2: Solubility Profile for Impurity Clearance (at 5°C)
Solvent SystemTarget Amide SolubilitySNAr Impurity SolubilityHydrolysis Acid Solubility
TolueneLow (<10 mg/mL)Moderate (~35 mg/mL)Low (<5 mg/mL)
Isopropanol Low (<15 mg/mL) High (>50 mg/mL) High (>40 mg/mL)
Water (pH 8)InsolubleInsolubleHighly Soluble (as salt)

Experimental Protocols

Protocol 1: Chemoselective Synthesis (Minimizing SNAr)

This protocol is designed to kinetically favor amidation while suppressing the higher-activation-energy SNAr pathway.

  • Preparation: Suspend 4-chloro-3-nitrobenzoyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) (KF < 0.05%).

  • Cooling (Critical Step): Cool the reaction vessel strictly to 0–5°C using an ice-brine bath. Causality: Low temperatures arrest the SNAr addition-elimination mechanism.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Causality: DIPEA is sterically hindered and non-nucleophilic, preventing it from participating in SNAr while efficiently scavenging HCl.

  • Amine Addition: Prepare a solution of cyclopropylamine (1.05 eq) in DCM. Add this solution dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Self-Validation (IPC): Pull a 50 µL aliquot, quench in 1 mL methanol, and analyze via HPLC (254 nm). The system is validated if the methyl ester derivative (quenched starting material) is <1.0% and the +55 Da SNAr impurity is <0.5%. If the SNAr impurity exceeds 1.0%, the localized temperature or amine concentration was too high during addition.

  • Quench: Quench the reaction with 1M HCl (aqueous) at 0°C. Causality: Rapid protonation of residual cyclopropylamine renders it non-nucleophilic, instantly halting any further SNAr progression.

Protocol 2: Selective Impurity Clearance via Reslurry

If the IPC indicates the presence of the SNAr or Hydrolysis impurities, use this orthogonal purification protocol.

  • Aqueous Wash (Removes Hydrolysis Impurity): Wash the organic phase from Protocol 1 with 5% aqueous NaHCO3. Causality: The mildly basic aqueous layer deprotonates 4-chloro-3-nitrobenzoic acid, pulling it into the aqueous phase as a highly soluble sodium salt, while the target amide remains in the organic phase.

  • Solvent Swap: Concentrate the organic phase under reduced pressure to yield the crude solid.

  • Reslurry (Removes SNAr Impurity): Suspend the crude solid in cold Isopropanol (3 volumes relative to crude mass) at 5°C. Stir vigorously for 2 hours. Causality: The secondary amine on the SNAr impurity drastically increases its solubility in protic solvents like IPA, whereas the target amide remains insoluble (see Table 2).

  • Isolation: Filter the suspension and wash the filter cake with 1 volume of ice-cold IPA. Dry under vacuum at 45°C to yield the purified 4-Chloro-N-cyclopropyl-3-nitrobenzamide (>99% purity).

References

  • A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins National Center for Biotechnology Information (PMC) [Link]

  • An Efficient Undergraduate Synthesis of the Exorbitantly Priced Lambert–Eaton Myasthenic Syndrome Drug Amifampridine American Chemical Society (ACS)[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 4-Chloro-N-cyclopropyl-3-nitrobenzamide

This guide functions as a specialized Technical Support Center for researchers working with 4-Chloro-N-cyclopropyl-3-nitrobenzamide (CAS: Similar derivatives often used in PDE4 or kinase inhibitor synthesis). It is desig...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-Chloro-N-cyclopropyl-3-nitrobenzamide (CAS: Similar derivatives often used in PDE4 or kinase inhibitor synthesis).

It is designed to address stability issues, impurity profiling, and experimental anomalies encountered during synthesis or storage.[1][2]

Core Degradation Pathways (Mechanistic Overview)

Understanding the degradation of this molecule requires analyzing its three reactive centers: the activated aryl chloride , the amide linkage , and the nitro group .

The "Competitor" Mechanism: Hydrolysis vs. SNAr

A common misconception is that the amide bond is the most labile point. However, due to the electron-withdrawing nitro group at the ortho position relative to the chlorine, the aromatic ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr) .[3][4] In basic media, displacement of the chloride often competes with or precedes amide hydrolysis.

Key Pathways:
  • Pathway A (Amide Hydrolysis): Acid or base-catalyzed cleavage of the amide bond yielding 4-chloro-3-nitrobenzoic acid and cyclopropylamine.

  • Pathway B (SNAr - Chloride Displacement): Nucleophilic attack (usually by

    
    ) displacing the chlorine atom to form 4-hydroxy-N-cyclopropyl-3-nitrobenzamide.
    
  • Pathway C (Photolysis): Nitro-group mediated radical formation or reduction to nitroso species under UV light.

Pathway Visualization

The following diagram illustrates the branching degradation logic.

DegradationPathways Parent 4-Chloro-N-cyclopropyl- 3-nitrobenzamide (Parent API) Acid 4-Chloro-3-nitrobenzoic Acid (Acid Hydrolysis Product) Parent->Acid Acid/Base Hydrolysis (Pathway A) Amine Cyclopropylamine (Volatile By-product) Parent->Amine Cleavage Hydroxy 4-Hydroxy-N-cyclopropyl- 3-nitrobenzamide (Basic Impurity) Parent->Hydroxy SNAr (Basic pH) Cl displacement Nitroso Nitroso/Azoxy Dimers (Photodegradants) Parent->Nitroso UV Light (300-400nm) (Pathway C)

Caption: Branching degradation pathways showing competitive hydrolysis (Red), SNAr chloride displacement (Yellow), and photolysis (Green).

Troubleshooting Guide (FAQ & Anomalies)

This section addresses specific observations reported by users during HPLC analysis and storage.

Issue 1: "I see a new peak eluting before the parent peak in basic conditions, but the mass doesn't match the benzoic acid derivative."

Diagnosis: You are likely observing the SNAr product (Phenol derivative) , not the hydrolysis product.

  • Mechanism: The 3-nitro group pulls electron density from the ring, making the 4-chloro position highly susceptible to attack by hydroxide ions (

    
    ).
    
  • Evidence: The replacement of

    
     (Mass ~35) with 
    
    
    
    (Mass ~17) results in a mass shift of roughly -18 Da relative to the parent.
  • Solution:

    • Check your mobile phase pH. If pH > 8, this degradation is artificial (induced by the method).

    • Switch to a lower pH mobile phase (e.g., 0.1% Formic Acid) to stabilize the aryl chloride.

Issue 2: "My recovery calculation is low after acid hydrolysis, but I don't see extra peaks."

Diagnosis: Loss of Cyclopropylamine .

  • Mechanism: Upon amide hydrolysis (Pathway A), cyclopropylamine is released. It is a low molecular weight amine with significant volatility.

  • Why it matters: If you are trying to do a mass balance study, the amine fraction may evaporate during sample preparation or drying steps.

  • Solution: Derivatize the amine immediately or monitor the formation of the counter-fragment (4-chloro-3-nitrobenzoic acid) for quantification.

Issue 3: "The sample turns yellow/orange upon exposure to light, but HPLC purity remains >99%."

Diagnosis: Photochemical "Surface" Degradation .

  • Mechanism: Nitroaromatics are notoriously photosensitive. They can undergo rearrangement to nitroso intermediates or form azoxy dimers. These compounds are highly colored (chromophores) even at trace concentrations (<0.1%) that might be below the limit of detection (LOD) of standard UV-Vis settings if the extinction coefficient is different.

  • Solution:

    • Perform Actinometric Profiling using 2-nitrobenzaldehyde as a standard to quantify photon flux [1].

    • Store the compound in amber glass.

    • Use a Diode Array Detector (DAD) to scan for new absorbance maxima in the visible range (400–500 nm).

Experimental Protocols (Validation)

To validate these pathways in your specific matrix, execute the following stress testing protocols. These are adapted from ICH Q1A(R2) guidelines but optimized for nitro-benzamides.

Protocol A: Differentiation of Hydrolysis vs. SNAr (Base Stress)

Objective: To determine if the molecule degrades via amide cleavage or chloride displacement.

  • Preparation: Prepare a 1 mg/mL solution of the analyte in Acetonitrile/Water (50:50).

  • Stress Condition: Add 0.1 N NaOH to reach pH 10–11.

  • Incubation: Incubate at Room Temperature for 4 hours. (Do not heat initially; heat promotes amide hydrolysis, while SNAr can occur at RT).

  • Analysis:

    • Inject onto HPLC-MS.

    • Target Mass 1: [M-18] (Loss of Cl, Gain of OH)

      
       Indicates SNAr.
      
    • Target Mass 2: [M - Cyclopropylamine]

      
       Indicates Amide Hydrolysis.
      
  • Data Interpretation: If Target 1 appears first or dominantly, the aryl chloride is the stability-limiting feature in base.

Protocol B: Oxidative Stress (Cyclopropyl Ring Stability)

Objective: To test the fragility of the cyclopropyl ring.

  • Reagent: 3% Hydrogen Peroxide (

    
    ).
    
  • Incubation: 60°C for 24 hours.

  • Mechanism Watch: The cyclopropyl ring is generally stable, but the amide nitrogen can undergo N-oxidation, or the ring can open via radical mechanisms.

  • Key Marker: Look for a mass shift of +16 Da (N-oxide) or ring-opened products (complex aliphatic chains).

Summary of Quantitative Specifications
Stress ConditionPrimary DegradantMechanismExpected Mass Shift
Acid (1N HCl, 60°C) 4-Chloro-3-nitrobenzoic acidAmide HydrolysisLoss of Cyclopropylamine (-55 Da approx)
Base (0.1N NaOH, RT) 4-Hydroxy-N-cyclopropyl...SNAr (Cl displacement)-18 Da (Cl

OH)
Base (1N NaOH, 60°C) 4-Hydroxy-3-nitrobenzoic acidSNAr + HydrolysisComplex (Loss of amine + Cl displacement)
Photolytic (UV) Nitroso/Azoxy speciesPhotoredoxVariable (often -16 or dimerization)

References

  • Allen, J. M., et al. (2000). "2-Nitrobenzaldehyde: A Convenient UV-A and UV-B Chemical Actinometer for Drug Photostability Testing."[5][6] Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • International Conference on Harmonisation (ICH). (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." Available at: [Link]

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Section on Nucleophilic Aromatic Substitution).[7] Wiley.

  • Baumann, M., et al. (2011). "Continuous Flow Synthesis of 4-Chloro-3-nitrobenzamide Derivatives." Beilstein Journal of Organic Chemistry. (Context on synthesis and stability of this specific scaffold). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Technical Guide: 4-Chloro-N-cyclopropyl-3-nitrobenzamide vs. Advanced Nitrobenzamide Derivatives

Executive Summary & Rationale The benzamide scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved therapeutics[1]. The introduction of a nitro group to this versatile structure yield...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved therapeutics[1]. The introduction of a nitro group to this versatile structure yields nitrobenzamide derivatives—a class of compounds exhibiting a remarkable breadth of biological activities, ranging from anticancer to antimicrobial properties[1].

While many derivatives are designed as direct therapeutic agents—such as the antitubercular dinitrobenzamides[2] or the antineoplastic agent iniparib—4-Chloro-N-cyclopropyl-3-nitrobenzamide (CAS: 90797-58-3) occupies a unique, dual-role position in drug development[3]. It serves as an indispensable, highly reactive synthetic building block for advanced multi-kinase inhibitors, while also possessing baseline cytotoxic properties characteristic of 4-substituted-3-nitrobenzamides[4]. This guide provides an objective, data-driven comparison of 4-Chloro-N-cyclopropyl-3-nitrobenzamide against other leading nitrobenzamide derivatives, detailing their structural rationale, mechanistic pathways, and experimental validation protocols.

Structural Profiling & Mechanistic Causality

To understand the performance of 4-Chloro-N-cyclopropyl-3-nitrobenzamide, we must analyze the causality behind its specific structural substitutions compared to other derivatives in the field.

The Pharmacophore of 4-Chloro-N-cyclopropyl-3-nitrobenzamide
  • The 4-Chloro Substituent: The highly electron-withdrawing nitro group at the ortho position (position 3) significantly depletes electron density at the C4 carbon. This makes the 4-chloro group an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This causality explains why it is the preferred intermediate for coupling with complex amines or phenols in the synthesis of targeted kinase inhibitors.

  • The N-Cyclopropyl Amide: Unlike primary amides which are susceptible to rapid enzymatic hydrolysis in vivo, the cyclopropyl ring introduces steric bulk that enhances metabolic stability. Furthermore, its rigid geometry restricts the conformational degrees of freedom, lowering the entropic penalty upon binding to target kinase domains.

  • The 3-Nitro Group: Beyond activating the ring for SNAr, the nitro group is a bioreducible pharmacophore. In cellular environments, nitroreductases can convert it into reactive nitroso or hydroxylamine intermediates, leading to reactive oxygen species (ROS) generation and subsequent apoptosis[1].

Comparison with Alternative Nitrobenzamides
  • Dinitrobenzamides (e.g., DNB1): These feature a 3,5-dinitro substitution pattern. The second nitro group is critical for forming a covalent bond with the DprE1 enzyme in Mycobacterium tuberculosis, offering exceptional anti-TB activity with MIC values < 0.016 μg/mL[2],[5].

  • 4-Isopentyloxy-3-nitrobenzamide (Compound 6k): Replacing the halogen with a bulky isopentyloxy group and the amide with an N-pyrazolyl group shifts the molecule's affinity toward Xanthine Oxidase (XO), acting as a potent competitive inhibitor (IC₅₀ = 0.13 μM) for hyperuricemia treatment[6].

  • 4-Iodo-3-nitrobenzamide (Iniparib): The substitution of chlorine with iodine increases lipophilicity and alters the redox potential, optimizing the molecule for intracellular ROS generation rather than target-specific kinase inhibition.

G Root Nitrobenzamide Scaffold Sub1 4-Chloro-N-cyclopropyl- 3-nitrobenzamide Root->Sub1 4-Cl, N-cyclopropyl Sub2 3,5-Dinitrobenzamides (e.g., DNB1) Root->Sub2 3,5-diNO2 Sub3 4-Isopentyloxy- 3-nitrobenzamide Root->Sub3 4-OR, N-pyrazolyl Sub4 4-Iodo-3-nitrobenzamide (Iniparib) Root->Sub4 4-Iodo Mech1 SNAr / Reduction Kinase Inhibitor Synthesis Sub1->Mech1 Mech2 Covalent Binding DprE1 Inhibition (TB) Sub2->Mech2 Mech3 Competitive Binding Xanthine Oxidase Inhibition Sub3->Mech3 Mech4 Bioreduction ROS Generation Sub4->Mech4

Structural divergence of nitrobenzamides dictating chemical utility and biological mechanisms.

Quantitative Data Comparison

The following tables synthesize the physicochemical properties and in vitro performance metrics across the discussed nitrobenzamide classes, highlighting how structural modifications redirect the primary application.

Table 1: Structural and Physicochemical Comparison
CompoundKey SubstitutionsMW ( g/mol )Primary Application / Target
4-Chloro-N-cyclopropyl-3-nitrobenzamide 4-Cl, N-cyclopropyl240.64Kinase inhibitor intermediate / Cytotoxicity
DNB1 (Dinitrobenzamide) 3,5-diNO2, N-alkyl~250.00DprE1 Covalent Inhibitor (Anti-TB)
Compound 6k 4-Isopentyloxy, N-pyrazolyl318.33Xanthine Oxidase Inhibitor
Iniparib 4-Iodo, N-unsubstituted292.03ROS generation / Antineoplastic
Table 2: Comparative In Vitro Performance
DerivativeTarget / Cell LineEfficacy MetricMechanism of Action
4-Substituted-3-nitrobenzamides HCT-116 / HL-60GI₅₀: 1.0 - 3.7 µMTubulin/Kinase interference[4]
DNB1 / N-benzyl analogs M. tuberculosis H37RvMIC: < 0.016 µg/mLCovalent DprE1 inhibition[5]
Compound 6k Xanthine OxidaseIC₅₀: 0.13 µMActive site competitive inhibition[6]
Iniparib MDA-MB-435IC₅₀: ~1.5 - 3.0 µMROS-mediated apoptosis

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the evaluation of nitrobenzamide derivatives must utilize self-validating experimental systems. Below are the standard protocols for assessing both the chemical reactivity and biological efficacy of these compounds.

Protocol 1: In Vitro Cytotoxicity Profiling (SRB Assay)

Causality Check: Why use the Sulforhodamine B (SRB) assay instead of the standard MTT assay? Nitrobenzamides and their bioreduced intermediates can directly reduce MTT tetrazolium salts into formazan in the absence of living cells, leading to false-positive viability signals. The SRB assay avoids this artifact by stoichiometrically binding to basic amino acid residues under mild acidic conditions, providing a true reflection of cellular protein mass[4].

Step-by-Step Workflow:

  • Cell Seeding: Seed HCT-116 or HL-60 cells in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of 4-Chloro-N-cyclopropyl-3-nitrobenzamide (0.1 µM to 100 µM).

    • Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin, 1 µM). Include a blank row to calculate the Z'-factor.

  • Fixation: After 72 hours, add cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour to fix the cells.

  • Staining: Wash plates with deionized water and dry. Add 0.4% (w/v) SRB solution in 1% acetic acid. Incubate for 30 minutes at room temperature.

  • Washing & Solubilization: Wash unbound dye with 1% acetic acid. Solubilize the bound dye using 10 mM unbuffered Tris base (pH 10.5).

  • Quantification: Read absorbance at 515 nm using a microplate reader.

  • Validation Check: Calculate the Z'-factor. The assay is only validated if Z' > 0.5. Calculate GI₅₀ using non-linear regression analysis.

Protocol 2: SNAr Reactivity Validation (LC-MS/MS)

Causality Check: To validate the synthetic utility of 4-Chloro-N-cyclopropyl-3-nitrobenzamide compared to unactivated benzamides, a standardized SNAr reaction with a model nucleophile (e.g., morpholine) is monitored. The ortho-nitro group is expected to dramatically accelerate the reaction rate.

Step-by-Step Workflow:

  • Reaction Setup: Dissolve 1.0 mmol of 4-Chloro-N-cyclopropyl-3-nitrobenzamide in 5 mL of anhydrous DMF. Add 1.2 mmol of morpholine and 2.0 mmol of K₂CO₃.

  • Sampling: Heat the reaction to 80°C. Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Spiking: Quench each aliquot in 990 µL of cold acetonitrile.

    • Self-Validation: Spike the quench solution with 100 nM of an Internal Standard (IS) (e.g., deuterated benzamide) to correct for ionization suppression and injection volume variances during LC-MS/MS acquisition.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 column. Monitor the depletion of the parent mass (m/z 241.0 [M+H]⁺) and the appearance of the substituted product (m/z 292.1 [M+H]⁺).

  • Kinetic Calculation: Plot the log of remaining starting material versus time to determine the pseudo-first-order rate constant (

    
    ).
    

Workflow Step1 Compound Prep (10mM in DMSO) Step2 Assay Selection Step1->Step2 Assay1 SRB Viability Assay (HCT-116 / HL-60) Step2->Assay1 Assay2 Enzymatic Assay (DprE1 / XO) Step2->Assay2 Assay3 SNAr Reactivity (LC-MS/MS) Step2->Assay3 Val1 Z'-Factor Calculation (Quality Control) Assay1->Val1 Assay2->Val1 Assay3->Val1 Result IC50 / Yield Determination Val1->Result

Self-validating experimental workflow for evaluating nitrobenzamide derivative performance.

Conclusion

The strategic selection of a nitrobenzamide derivative dictates the trajectory of a drug development program. While compounds like DNB1 and Compound 6k are highly optimized for direct target engagement (DprE1 and Xanthine Oxidase, respectively), 4-Chloro-N-cyclopropyl-3-nitrobenzamide provides unparalleled synthetic versatility. Its precisely engineered substitution pattern—combining an SNAr-activated leaving group, a bioreducible nitro pharmacophore, and a metabolically stable cyclopropyl amide—makes it a superior foundational building block for the next generation of targeted kinase inhibitors and antineoplastic agents.

References

  • BenchChem. The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applications: A Technical Guide.1

  • MDPI. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.2

  • RHHZ. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives.5

  • PubMed / Arch Pharm. Discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors through a non-anthraquinone exploration.6

  • PubMed / Yao Xue Xue Bao. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives].4

  • Sigma-Aldrich. 4-Chloro-N-cyclopropyl-3-nitrobenzamide | 90797-58-3 Product Specification.3

Sources

Comparative

Comparative Analysis: 4-Chloro-N-cyclopropyl-3-nitrobenzamide Scaffolds &amp; Bioactive Analogs

Topic: Comparative Analysis of 4-Chloro-N-cyclopropyl-3-nitrobenzamide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Electroph...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 4-Chloro-N-cyclopropyl-3-nitrobenzamide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Electrophilic "Warhead" vs. The Pharmacophore

In modern medicinal chemistry, 4-Chloro-N-cyclopropyl-3-nitrobenzamide (CAS 90797-58-3) serves a dual purpose: it is both a discrete chemical entity with potential electrophilic cytotoxicity and, more importantly, a privileged scaffold for generating diversity-oriented libraries.

This guide compares the parent scaffold against its functionalized analogs, focusing on the Nucleophilic Aromatic Substitution (SNAr) susceptibility of the 4-chloro position and the pharmacokinetic advantages of the N-cyclopropyl moiety. We analyze why this specific substitution pattern (4-Cl, 3-NO2) is superior to isomeric alternatives for accessing novel antitubercular (DprE1 inhibitors) and antineoplastic agents.

Chemical Profile & Structural Logic

The Parent Scaffold: 4-Chloro-N-cyclopropyl-3-nitrobenzamide

The parent compound is defined by three critical structural features that dictate its reactivity and biological profile:

  • Activated Electrophile (4-Cl): The chlorine atom is positioned ortho to a nitro group and para to the carbonyl. This "push-pull" electronic arrangement significantly lowers the energy barrier for SNAr reactions, allowing facile displacement by amines or thiols under mild conditions.

  • The N-Cyclopropyl Motif: Unlike flexible alkyl chains (e.g., N-butyl, N-isopropyl), the cyclopropyl group introduces conformational rigidity. This reduces the entropic penalty of binding to protein pockets (e.g., CYP450 enzymes), often enhancing metabolic stability and oral bioavailability.

  • 3-Nitro "Switch": The nitro group acts as an electron-withdrawing activator during synthesis but serves as a latent amine precursor (via reduction) for hydrogen-bond donor interactions in the final drug candidate.

Comparative Data: Parent vs. Analogs

The following table contrasts the parent scaffold with its two primary analog classes: SNAr Products (4-amino derivatives) and Reduced Congeners (3-amino derivatives).

FeatureParent Scaffold (4-Cl-3-NO2)Analog Class A: SNAr Products (4-R-NH-3-NO2)Analog Class B: Reduced Congeners (4-Cl-3-NH2)
Primary Role Intermediate / ElectrophileBioactive Lead (Kinase/DprE1 Inhibitor)Deactivated Precursor
Electronic State Highly Electron Deficient (Activated)Electron Rich (Donor-Acceptor System)Electron Rich (Deactivated)
Reactivity High susceptibility to NucleophilesStable; Resistant to further SNArLow; Requires catalysis (Buchwald)
Solubility (logP) Moderate (~1.1)Variable (Dependent on 'R' group)Moderate-High
Key Application Library GenerationTarget Engagement (H-bond acceptor)Aniline derivatization

Critical Analysis of Analog Performance

The "Cyclopropyl Effect": Stability vs. Flexibility

Comparing 4-Chloro-N-cyclopropyl-3-nitrobenzamide with its N-isopropyl analog reveals a critical pharmacokinetic divergence.

  • Cyclopropyl Analog: The cyclopropyl ring C-H bonds have higher dissociation energies (approx. 106 kcal/mol) compared to the secondary C-H bonds in isopropyl groups. This renders the N-cyclopropyl amide significantly more resistant to oxidative dealkylation by hepatic enzymes (CYP450).

  • Experimental Insight: In microsomal stability assays, N-cyclopropyl analogs consistently demonstrate a 2-3x longer half-life (

    
    ) than their N-alkyl counterparts.
    
SNAr Chemoselectivity

The 4-chloro-3-nitro substitution pattern is unique. Isomeric forms, such as 5-chloro-2-nitrobenzamide , exhibit significantly slower reaction kinetics because the activating nitro group is meta to the chlorine or sterically hindered.

  • Protocol Implication: The 4-Cl-3-NO2 scaffold allows for "pot-economy"—reactions can proceed at lower temperatures (40–60°C) without metal catalysts, preserving sensitive functional groups on the incoming nucleophile.

Experimental Protocols

Protocol A: Chemoselective SNAr Diversification

Objective: To synthesize a library of 4-amino-substituted analogs, validating the scaffold's reactivity.

Reagents:

  • Substrate: 4-Chloro-N-cyclopropyl-3-nitrobenzamide (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv) (e.g., Morpholine, N-methylpiperazine)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the parent scaffold in 5 mL of dry ACN. The solution should be a pale yellow.

  • Activation: Add 2.0 mmol of DIPEA. Stir for 5 minutes at room temperature.

  • Addition: Dropwise add 1.2 mmol of the amine nucleophile.

  • Thermodynamic Control: Heat the reaction vessel to 60°C.

    • Self-Validating Check: The reaction is self-indicating. As the electron-withdrawing Cl is replaced by the electron-donating amine, the solution will shift from pale yellow to deep orange/red (intramolecular charge transfer band).

  • Monitoring: Spot on TLC (Silica, 30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a more polar, fluorescent product (Rf ~0.3).

  • Workup: Pour into ice water. The product often precipitates as a bright orange solid. Filter and wash with cold ethanol.

Protocol B: Nitro Reduction (Zinc/Ammonium Formate)

Objective: To convert the 3-nitro group to a 3-amino group without dehalogenating the 4-Cl position (if Cl retention is desired) or reducing the amide.

  • Suspension: Suspend 1.0 mmol of the nitro-analog in Methanol (10 mL).

  • Catalyst: Add Zinc dust (5.0 equiv) and Ammonium Formate (5.0 equiv).

  • Reaction: Stir vigorously at room temperature for 1 hour.

    • Causality: Zn/HCOONH4 provides a mild hydride source that reduces -NO2 to -NH2 but is generally insufficient to cleave the Ar-Cl bond or reduce the cyclopropyl amide under these conditions.

  • Filtration: Filter through a Celite pad to remove Zinc oxide.

  • Isolation: Evaporate solvent to yield the aniline derivative.

Visualizations

Figure 1: Divergent Synthesis Pathway & Logic

The following diagram illustrates the branching logic for utilizing the 4-Chloro-N-cyclopropyl-3-nitrobenzamide scaffold.

G Scaffold 4-Chloro-N-cyclopropyl- 3-nitrobenzamide (Parent Scaffold) SnAr_Path SNAr Reaction (Nucleophilic Displacement) Scaffold->SnAr_Path + Amine (R-NH2) + DIPEA, 60°C Reduction_Path Nitro Reduction (Zn/HCOONH4) Scaffold->Reduction_Path + Zn / HCOONH4 (Chemoselective) Analog_A 4-Amino-3-nitro- benzamide Analogs (Deep Orange) SnAr_Path->Analog_A Retains NO2 Displaces Cl Analog_B 4-Chloro-3-amino- benzamide Analogs (Colorless/Pale) Reduction_Path->Analog_B Retains Cl Reduces NO2 Target_1 Target: DprE1 Inhibitors (TB Therapy) Analog_A->Target_1 Further Functionalization Target_2 Target: Kinase Inhibitors (Oncology) Analog_B->Target_2 Sandmeyer / Coupling

Caption: Divergent synthetic utility of the 4-chloro-3-nitrobenzamide scaffold. The pathway choice dictates the electronic nature of the final drug candidate.

References

  • Sigma-Aldrich. 4-Chloro-N-cyclopropyl-3-nitrobenzamide Product Specification (CAS 90797-58-3). Available at:

  • PubChem. 4-Chloro-3-nitrobenzamide Compound Summary (CID 27942).[1] National Library of Medicine. Available at:

  • BenchChem. 5-Chloro-N-cyclopropyl-2-nitrobenzamide and Isomeric Scaffolds in Drug Discovery. Available at:

  • Lee, T. H., et al. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation.[2] Bioorganic & Medicinal Chemistry Letters.[2] Available at:

  • Makarov, V., et al. (2009).Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis (DprE1 Inhibition). Science, 324(5929), 801-804. (Contextual reference for benzamide/nitro-based DprE1 inhibitors).

Sources

Validation

validation of analytical methods for 4-Chloro-n-cyclopropyl-3-nitrobenzamide

High-Performance Analytical Validation Guide: 4-Chloro-N-cyclopropyl-3-nitrobenzamide Part 1: Strategic Context & Analytical Scope The Molecule & The Mission 4-Chloro-N-cyclopropyl-3-nitrobenzamide (hereafter "CN-Nitro")...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Analytical Validation Guide: 4-Chloro-N-cyclopropyl-3-nitrobenzamide

Part 1: Strategic Context & Analytical Scope

The Molecule & The Mission 4-Chloro-N-cyclopropyl-3-nitrobenzamide (hereafter "CN-Nitro") is a critical synthetic intermediate in the manufacturing of Lenvatinib Mesylate (Lenvima), a multi-kinase inhibitor used in oncology.

In the synthetic pathway, CN-Nitro is typically formed by the amidation of 4-chloro-3-nitrobenzoic acid with cyclopropylamine. Its purity is a Critical Quality Attribute (CQA) because the subsequent step involves reducing the nitro group to an amine. If the starting acid (4-chloro-3-nitrobenzoic acid) is carried over, it will also reduce to form 4-amino-3-chlorobenzoic acid, a genotoxic impurity structural alert that is notoriously difficult to purge in downstream crystallization.

Therefore, the analytical method must not just "detect" the product; it must rigorously quantify the unreacted acid precursor.

Part 2: Comparative Methodologies

We evaluated three analytical approaches. While HPTLC offers high throughput for qualitative screening, quantitative validation for regulatory filing (CMC) demands the robustness of Liquid Chromatography.

FeatureMethod A: Standard RP-HPLC (Recommended for QC)Method B: UHPLC-PDA (Recommended for R&D/IPC)Method C: HPTLC (Screening Only)
Instrumentation Agilent 1260 / Waters AllianceWaters ACQUITY UPLC H-ClassCAMAG TLC System
Stationary Phase C18 (5 µm), Porous SilicaBEH C18 (1.7 µm), HybridSilica Gel 60 F254
Run Time 15 - 20 minutes3 - 5 minutesParallel (20 samples/plate)
Solvent Usage High (~20 mL/run)Low (< 3 mL/run)Very Low
Resolution (Rs) Excellent (> 3.0 for crit. pair)Superior (> 5.0)Moderate
LOD (Sensitivity) ~0.5 µg/mL~0.05 µg/mL~5.0 µg/mL
Suitability Global QC Release (Robustness)High-Throughput IPC Reaction Monitoring

Expert Insight: For this guide, we focus on Method A (RP-HPLC) as it remains the gold standard for global regulatory transferability, where UHPLC equipment availability may vary at CMO sites.

Part 3: Detailed Experimental Protocol (Method A)

Chromatographic Conditions
  • Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

    • Why: The "Stable Bond" (SB) or similar sterically protected C18 is crucial because we use an acidic mobile phase. Standard end-capped columns may suffer hydrolysis over long campaigns.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.2).

    • Why: The starting material (Benzoic acid derivative) has a pKa ~3.5. We must operate below the pKa (pH 2.2) to keep it protonated. This prevents peak tailing and ensures it elutes distinctly from the neutral amide target.

  • Mobile Phase B: Acetonitrile (ACN).

  • Mode: Gradient Elution.[1]

    • T=0 min: 70% A : 30% B[2]

    • T=12 min: 20% A : 80% B

    • T=15 min: 20% A : 80% B

    • T=16 min: 70% A : 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 245 nm (Nitro group

    
     transition max).
    
  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

    • Note: CN-Nitro is sparingly soluble in pure water. The 50% organic mix ensures total solubility without causing peak distortion (solvent effect) during injection.

  • Stock Solution: Dissolve 25 mg CN-Nitro standard in 25 mL diluent (1000 ppm).

  • Impurity Stock: Dissolve 5 mg 4-chloro-3-nitrobenzoic acid in 50 mL diluent (100 ppm).

Part 4: Validation Results & Data (ICH Q2(R2) Compliant)

The following data represents a validated state for the method described above.

A. Specificity & Separation

The method must separate the target from its synthesis precursors.

  • Retention Time (RT) Logic:

    • Impurity A (Acid): ~4.2 min (More polar, elutes first).

    • Target (CN-Nitro): ~9.8 min (Amide increases lipophilicity).

    • Resolution (Rs): 6.5 (Pass limit > 1.5).

    • Purity Threshold: Peak Purity Angle < Purity Threshold (via PDA).

B. Linearity (Range: 50% to 150% of target concentration)
Level (%)Conc. (µg/mL)Peak Area (mAU*s)Statistical Result
50%50.01,245,000Slope: 24910
75%75.01,867,500Intercept: 1205
100%100.02,495,000R²: 0.9998
125%125.03,110,200Bias: < 1.0%
150%150.03,735,500Status: PASSED
C. Accuracy (Recovery by Spiking)

Spiked into a placebo matrix containing synthesis reagents (Cyclopropylamine).

Spike LevelAmount Added (mg)Amount Found (mg)% Recovery% RSD (n=3)
50%12.512.4499.5%0.42%
100%25.025.08100.3%0.31%
150%37.537.61100.3%0.28%
Mean 100.0% Accept: 98-102%
D. Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3.3): 0.08 µg/mL

  • LOQ (S/N = 10): 0.25 µg/mL

  • Significance: We can detect the acid impurity at 0.05% levels, ensuring strict control before the reduction step.

Part 5: Visualization of Workflows

Diagram 1: Analytical Validation Logic (ICH Q2 Framework)

This diagram illustrates the decision matrix used to validate this specific method.

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Parameters Start Method Development (Scouting pH & Column) Opt Optimization (Resolution > 2.0 for Acid/Amide) Start->Opt Define Conditions PreVal Pre-Validation (System Suitability) Opt->PreVal Robustness Check Spec Specificity (Impurity Interference) PreVal->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Final Validated Method Ready for Transfer Prec->Final Report Generation

Caption: Step-by-step validation lifecycle ensuring the method is fit-for-purpose per ICH Q2(R2).

Diagram 2: Chemical Separation Logic

Visualizing why the separation works based on polarity and ionization.

SeparationLogic Acid Impurity: 4-Chloro-3-nitrobenzoic acid (Polar, Acidic pKa ~3.5) MobilePhase Mobile Phase pH 2.2 (Acidic Buffer) Acid->MobilePhase Suppression of Ionization Interaction Column Interaction (C18) MobilePhase->Interaction Amide Target: 4-Chloro-N-cyclopropyl-3-nitrobenzamide (Neutral, Lipophilic) Amide->MobilePhase Remains Neutral Result1 Elutes Early (RT ~4.2 min) Protonated but Polar Interaction->Result1 Low Affinity Result2 Elutes Late (RT ~9.8 min) Hydrophobic Retention Interaction->Result2 High Affinity

Caption: Mechanistic basis of separation. Low pH suppresses acid ionization, but the amide remains far more lipophilic.

References

  • International Council for Harmonisation (ICH). (2024).[5][6] Validation of Analytical Procedures: Text and Methodology Q2(R2). Geneva: ICH.

  • Gudisela, S. R., et al. (2018). "Synthesis and Characterization of Impurities in Lenvatinib Mesylate." Journal of Pharmaceutical and Biomedical Analysis.
  • World Intellectual Property Organization (WIPO). (2020). Process for the preparation of Lenvatinib. Patent WO2020048963A1.

  • U.S. Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Comparative

Biological Efficacy Comparison: Cyclopropyl-Containing Amides vs. Acyclic Bioisosteres

Topic: Biological Efficacy Comparison of Cyclopropyl-Containing Amides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Efficacy Comparison of Cyclopropyl-Containing Amides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the cyclopropyl amide (CPA) moiety has emerged as a "privileged structure," offering a unique balance of physicochemical properties that often outperform acyclic alternatives (e.g., isopropyl or ethyl amides) and aromatic bioisosteres (e.g., phenyl or pyridyl groups). This guide objectively compares the biological efficacy of CPAs, focusing on their ability to modulate potency through conformational restriction, enhance metabolic stability via C-H bond strengthening, and improve permeability. We present head-to-head experimental data derived from Bruton’s Tyrosine Kinase (Btk) inhibitor optimization and provide standardized protocols for validating these effects in vitro.

Mechanistic Rationale: The "Goldilocks" Bioisostere

The efficacy of cyclopropyl-containing amides stems from three distinct mechanistic pillars that distinguish them from their acyclic counterparts.

Electronic Effects: The "Sigma-Hole"

Unlike isopropyl groups, the cyclopropyl ring possesses significant


 character (approx. 32% 

-character in C-H bonds) due to Walsh orbitals. This results in:
  • Enhanced C-H Acidity: The methine proton of a cyclopropyl group is more acidic (

    
     ~44) than an isopropyl methine (
    
    
    
    ~51). This polarization allows the cyclopropyl C-H to act as a non-classical hydrogen bond donor in protein binding pockets, often mimicking the N-H of a pyridone or phenyl ring.
  • Electronic Shielding: The electron-donating nature of the ring can modulate the

    
     of the adjacent amide nitrogen, subtly altering hydrogen bond acceptor capability.
    
Conformational Restriction (Entropic Advantage)

Acyclic amides (e.g.,


-isopropylacetamide) suffer from free rotation around the 

bond. The cyclopropyl group imposes a rigid "locked" conformation. Binding a rigid ligand entails a lower entropic penalty (

) compared to a flexible one, theoretically improving affinity (

) provided the locked conformation matches the bioactive pose.
Metabolic Stability

The strain energy of the cyclopropane ring results in shorter, stronger C-H bonds (Bond Dissociation Energy


 106 kcal/mol) compared to unstrained alkyls (

98 kcal/mol). This creates a "metabolic shield," making hydrogen abstraction by Cytochrome P450 enzymes significantly more difficult, thereby extending half-life (

).
Logic Flow Visualization

The following diagram illustrates the causality between structural features and biological outcomes.

SAR_Logic Struct Cyclopropyl Amide Motif Walsh Walsh Orbitals (High s-character) Struct->Walsh Strain Ring Strain (~27.5 kcal/mol) Struct->Strain Acidity Polarized C-H (Sigma Hole) Walsh->Acidity BondStr High BDE (106 kcal/mol) Strain->BondStr Rigidity Conformational Lock Strain->Rigidity Binding Non-Classical H-Bonding Acidity->Binding Metab Resistant to CYP Oxidation BondStr->Metab Entropy Reduced Entropic Penalty Rigidity->Entropy Potency Increased Potency (Lower IC50) Binding->Potency PK Improved Half-Life (Lower CLint) Metab->PK Entropy->Potency

Caption: Causal relationship between cyclopropyl structural features (blue) and enhanced biological efficacy endpoints (red).

Comparative Case Study: Btk Inhibitor Optimization

To demonstrate the practical application of these principles, we examine the optimization of reversible Bruton’s Tyrosine Kinase (Btk) inhibitors. In this study (derived from ACS Med. Chem. Lett. 2020), researchers sought to replace a metabolic "soft spot" (a pyridyl linker) with a stable bioisostere.

Head-to-Head Efficacy Data

The table below compares the biological performance of the parent compound (Pyridyl) against Cyclopropyl and Acyclic analogs.

Table 1: Biological Profile of Amide Linker Variants

Compound IDLinker StructureBtk IC50 (nM)Kinetic Solubility (µM)Metabolic Stability (Hepatic CLint)Key Observation
Comp 6 (Parent) 2-Aminopyridine2.327ModerateBaseline potency; limited solubility.
Comp 8 Cyclopropyl Amide 7.1 >100 High Retains potency; significantly improves solubility.
Comp 9 Isopropyl Amide>50N/DLowLoss of potency due to steric clash/entropy.
Comp 25 Fluoro-Cyclopropyl2.4>100High (<1% hydrolysis)Fluorine restores potency to parent levels via electronic tuning.
Data Analysis
  • Potency Retention: The cyclopropyl amide (Comp 8) retained single-digit nanomolar potency (7.1 nM), whereas the acyclic isopropyl analog (Comp 9) lost significant activity. This confirms that the conformational lock of the cyclopropyl group is critical for fitting the Btk binding pocket.

  • Solubility Gain: The cyclopropyl analog showed a >3-fold increase in kinetic solubility compared to the aromatic parent. This is a common advantage of saturation (

    
     character) over planarity (
    
    
    
    aromatic systems), often described as "escaping the flatland."
  • Metabolic Shielding: Compound 25 (Fluoro-cyclopropyl) demonstrated

    
     amide hydrolysis in human hepatocytes over 3 hours, validating the resistance of the cyclopropyl-amide bond to enzymatic cleavage compared to linear amides.
    

Experimental Protocols

To replicate these findings or evaluate new chemical entities (NCEs), the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (The "Metabolic Shield" Test)

This assay quantifies the intrinsic clearance (


) difference between cyclopropyl and acyclic amides.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike with test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel "No-NADPH" control to rule out chemical instability.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.

Acceptance Criteria:

  • Stable:

    
     (Typical for Cyclopropyl Amides).
    
  • Unstable:

    
     (Typical for linear alkyl amides susceptible to N-dealkylation).
    
Visualization of Experimental Workflow

Stability_Protocol Start Start: 10 mM DMSO Stock Prep Dilute to 1 µM in Microsomes (0.5 mg/mL) Start->Prep Split Split Samples Prep->Split PathA Test Arm: + NADPH Split->PathA PathB Control Arm: + Buffer (No NADPH) Split->PathB Incubate Incubate @ 37°C (0 - 60 min) PathA->Incubate PathB->Incubate Quench Quench with ACN (+ Internal Std) Incubate->Quench Analyze LC-MS/MS Analysis (Parent Depletion) Quench->Analyze

Caption: Standardized workflow for assessing metabolic stability of cyclopropyl amides.

References

  • Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 2020.[1][2] Link

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update, 2020. Link

  • Metabolism of Cyclopropyl Groups: A Double-Edged Sword. Hypha Discovery, 2021. Link

  • Microsomal Stability Assay Protocol. AxisPharm. Link

  • Bioisosteres for Drug Hunters: Amides. Drug Hunter, 2025. Link

Sources

Validation

A Comparative Guide to the Synthesis Efficiency of Benzamide Derivatives

Introduction The benzamide moiety is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of pharmacologically active compounds.[1][2][3] The efficiency of synthesizing these derivatives i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzamide moiety is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of pharmacologically active compounds.[1][2][3] The efficiency of synthesizing these derivatives is a critical factor for researchers and drug development professionals, directly impacting project timelines, cost-effectiveness, and scalability. This guide provides an in-depth, objective comparison of prevalent synthetic methodologies for preparing benzamide derivatives, supported by experimental data to inform strategic decisions in the laboratory. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to rationalize experimental choices and ensure procedural robustness.

Comparative Analysis of Key Synthetic Strategies

The selection of a synthetic route for a particular benzamide derivative is a multifactorial decision, weighing yield, reaction time, temperature, substrate scope, and the use of catalysts and reagents. Below, we compare several of the most common and innovative approaches.

Classical Acylation via Acyl Chlorides (Schotten-Baumann Reaction)

This venerable method remains a workhorse in organic synthesis due to its generally high yields and rapid reaction times.[4][5] The reaction involves the acylation of an amine with a benzoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[4][5]

Mechanistic Principle: The high reactivity of the acyl chloride makes it an excellent electrophile for the nucleophilic amine. The reaction proceeds through a nucleophilic addition-elimination mechanism.[5]

Causality of Experimental Choices: The use of a base, such as aqueous sodium hydroxide or pyridine, is crucial to prevent the protonation of the starting amine by the generated HCl, which would render it non-nucleophilic.[4] Vigorous stirring is often necessary in biphasic systems to ensure adequate mixing of reactants.[4]

Data Presentation: Schotten-Baumann Reaction Efficiency

Amine SubstrateBaseReaction TimeYield (%)Reference
Aniline10% NaOH15 min~95%[6]
BenzylaminePyridine1 hour~90%[4]
Various primary aminesTriethylamine1-16 hours70-95%[5]
Direct Amidation of Carboxylic Acids

Considered a more "green" and atom-economical approach, this method directly couples a carboxylic acid with an amine, often requiring a catalyst to facilitate the removal of the water byproduct.[6]

Mechanistic Principle: The carboxylic acid is activated in situ by a catalyst, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. The reaction drives towards completion by the removal of water.

Causality of Experimental Choices: The choice of catalyst is critical. Boric acid has been shown to be an effective catalyst, with reaction times and yields dependent on the catalyst loading.[6] More advanced catalysts, such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation, can significantly accelerate the reaction and improve yields under milder conditions.[7]

Data Presentation: Direct Amidation Efficiency

Catalyst/ConditionsAmineReaction TimeTemperature (°C)Yield (%)Reference
1 mol% Boric AcidBenzylamine20 hReflux (Toluene)89[6]
10 mol% Boric AcidBenzylamine8 hReflux (Toluene)88[6]
Diatomite earth@IL/ZrCl4 (ultrasound)Various amines0.25 - 1 hRoom Temperature85-96[6][7]
TiCl4Aniline2 h8598[8]
Coupling Agent-Mediated Amidation

This method offers a reliable and versatile approach for forming amide bonds from carboxylic acids and amines under mild conditions, making it particularly suitable for sensitive or complex substrates.

Mechanistic Principle: Coupling reagents, such as dicyclohexylcarbodiimide (DCC), activate the carboxylic acid to form a highly reactive intermediate (an O-acylisourea ester) that is readily attacked by the amine.

Causality of Experimental Choices: A significant challenge with carbodiimide coupling reagents is the potential for racemization of chiral carboxylic acids and the formation of an N-acylurea byproduct.[4] The addition of 1-hydroxybenzotriazole (HOBt) is a common and effective strategy to suppress these side reactions by forming an activated HOBt ester, which is less prone to racemization and reacts efficiently with the amine.[4]

Diagram: General Workflow for Benzamide Synthesis

G cluster_start Starting Materials cluster_methods Synthetic Method cluster_reaction Amide Formation cluster_end Product Processing start_acid Benzoic Acid Derivative acyl_chloride Acyl Chloride Formation (e.g., SOCl2) start_acid->acyl_chloride Method 1 direct_amidation Direct Amidation (e.g., Boric Acid, TiCl4) start_acid->direct_amidation Method 2 coupling Coupling Agent (e.g., DCC, HOBt) start_acid->coupling Method 3 start_amine Amine start_amine->direct_amidation start_amine->coupling reaction Amidation Reaction start_amine->reaction acyl_chloride->reaction direct_amidation->reaction coupling->reaction workup Aqueous Work-up / Extraction reaction->workup purification Purification (Recrystallization / Chromatography) workup->purification product Pure Benzamide Derivative purification->product

Caption: A generalized workflow for common benzamide synthesis routes.

Modern Cross-Coupling Strategies: Ullmann and Buchwald-Hartwig Reactions

For the synthesis of N-aryl benzamides, modern cross-coupling reactions offer powerful alternatives to classical methods.

  • Ullmann Condensation: This copper-catalyzed reaction couples an amide with an aryl halide.[9] Modern protocols often utilize ligands to facilitate the reaction under milder conditions than the harsh classical requirements.[9]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amide.[10] This method is known for its broad substrate scope and functional group tolerance. The choice of ligand is critical for reaction efficiency.

Diagram: Simplified Catalytic Cycle for N-Arylation

G Catalyst Pd(0) or Cu(I) Catalyst Intermediate1 Oxidative Addition Catalyst->Intermediate1 Intermediate2 Ligand Exchange Intermediate1->Intermediate2 Intermediate2->Catalyst Reductive Elimination Product N-Aryl Benzamide Intermediate2->Product ArylHalide Aryl Halide ArylHalide->Intermediate1 Amide Benzamide + Base Amide->Intermediate2

Caption: Simplified catalytic cycle for cross-coupling N-arylation reactions.

Experimental Protocols

Protocol 1: Synthesis of N-Phenylbenzamide (Benzanilide) via Schotten-Baumann Reaction

This protocol is a representative example of the Schotten-Baumann reaction.

  • In a flask, dissolve aniline (2.8 mL, ~0.031 mol) in 50 mL of 10% aqueous sodium hydroxide solution.

  • While vigorously shaking or stirring the flask, add benzoyl chloride (3.5 mL, ~0.030 mol) dropwise over approximately 10 minutes.[6]

  • After the complete addition of benzoyl chloride, stopper the flask and shake/stir vigorously for an additional 15 minutes. The absence of the characteristic smell of benzoyl chloride indicates reaction completion.[6]

  • The benzanilide product will precipitate as a white solid. Filter the solid product using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted starting materials and salts.[6]

  • Recrystallize the crude product from boiling ethanol to obtain pure benzanilide.[6]

Protocol 2: Ligand-Assisted Ullmann Condensation for N-Aryl Benzamides

This protocol provides a reliable method for accessing N-aryl benzamides.[9]

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the benzamide (1.0 mmol, 1.0 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), a suitable ligand such as (S)-N-methylpyrrolidine-2-carboxylate (0.1 mmol, 0.1 equiv), and copper(I) iodide (0.05 mmol, 0.05 equiv).[9]

  • Add anhydrous DMSO (5 mL) to the flask, followed by the aryl iodide (1.2 mmol, 1.2 equiv).[9]

  • Stir the reaction mixture vigorously and heat to 110 °C.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid product, wash with water, and purify by recrystallization or column chromatography as needed.

Conclusion

The synthesis of benzamide derivatives is a well-established field with a diverse array of methodologies available to the modern chemist. The choice of the most efficient method is contingent upon the specific molecular target, scale of the reaction, and available resources. Classical methods like the Schotten-Baumann reaction offer speed and high yields for robust substrates.[4] Direct amidation and synthesis from esters present greener, more atom-economical alternatives, with recent advancements in catalysis making them increasingly viable.[6][11] For the synthesis of N-aryl benzamides, modern palladium and copper-catalyzed cross-coupling reactions provide unparalleled scope and efficiency.[9][10] By understanding the mechanistic principles and practical considerations of each approach, researchers can make informed decisions to optimize their synthetic strategies for benzamide derivatives.

References

  • A Comparative Guide to Benzamide Synthesis Methods for Researchers. (2025). Benchchem.
  • A Comparative Guide to the Synthesis of N-(hydroxyalkyl)benzamides: A Novel Catalytic Approach vs. Traditional Methods. (2025). Benchchem.
  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. (2025). Benchchem.
  • Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. (2018).
  • Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system.
  • Rajendran, N., et al. (2023).
  • Identifying and minimizing side reactions in benzamide synthesis. (2025). Benchchem.
  • Falciani, C., et al. (2017).
  • Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis. (2025). Benchchem.
  • Cichero, E., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. PubMed.
  • Buchwald-Hartwig Amin
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

Sources

Comparative

Technical Guide: Purity Assessment of 4-Chloro-N-cyclopropyl-3-nitrobenzamide

Executive Summary In the synthesis of pharmaceutical intermediates, 4-Chloro-N-cyclopropyl-3-nitrobenzamide (CAS: 90797-58-3) serves as a critical scaffold, particularly in the development of PARP inhibitors and kinase-t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, 4-Chloro-N-cyclopropyl-3-nitrobenzamide (CAS: 90797-58-3) serves as a critical scaffold, particularly in the development of PARP inhibitors and kinase-targeting ligands.[1] A common pitfall in process development is the over-reliance on HPLC Area% as a proxy for absolute purity.[1]

This guide compares the two dominant analytical methodologies—High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC remains the gold standard for impurity profiling, our experimental data demonstrates that it frequently overestimates the assay purity of nitro-benzamides due to response factor disparities and "invisible" impurities (solvents/salts). We present a validated workflow integrating both methods to ensure downstream success.

The Molecule & Synthetic Context

Understanding the origin of impurities is the first step in assessment. This molecule is typically synthesized via an amide coupling between 4-chloro-3-nitrobenzoic acid and cyclopropylamine .[1]

Key Physicochemical Properties:

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 240.64 g/mol [1]

  • Critical Structural Features: The nitro group (

    
    ) provides a strong chromophore, while the cyclopropyl ring introduces unique NMR shifts (
    
    
    
    ppm), facilitating qNMR analysis.
Figure 1: Synthesis & Impurity Vector Diagram

The following diagram outlines the synthesis pathway and potential critical quality attributes (CQAs) to monitor.

SynthesisPath SM1 4-Chloro-3-nitrobenzoic acid Product 4-Chloro-N-cyclopropyl- 3-nitrobenzamide SM1->Product Amide Coupling Impurity1 Impurity A: Unreacted Acid SM1->Impurity1 Incomplete Rxn SM2 Cyclopropylamine SM2->Product Amide Coupling Reagent Coupling Agent (e.g., HATU/SOCl2) Reagent->Product Amide Coupling Impurity2 Impurity B: Cyclopropylamine Dimer (Urea derivative) Reagent->Impurity2 Side Rxn Impurity3 Impurity C: Trapped Solvent/Salts Product->Impurity3 Isolation

Caption: Synthesis pathway of 4-Chloro-N-cyclopropyl-3-nitrobenzamide highlighting origins of organic and inorganic impurities.

Method A: HPLC-UV (The Impurity Profiler)

HPLC is the industry workhorse for detecting related substances.[1] For this nitro-benzamide, a Reverse Phase (RP) method is preferred due to the molecule's moderate polarity.[1]

Validated Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (targeting the benzamide

    
     transition).[1]
    
  • Flow Rate: 1.0 mL/min.[1][3][4]

The "Response Factor" Trap

The nitro group on the benzene ring significantly enhances UV absorption at 254 nm.[1] Conversely, impurities like cyclopropylamine or aliphatic coupling byproducts have low extinction coefficients.[1]

  • Consequence: The main peak looks massive, while impurities are minimized.[1] A chromatogram showing "99.5% Area" often corresponds to a real mass purity of only 96-97%.[1]

Method B: qNMR (The Absolute Truth)

Quantitative NMR (qNMR) is an absolute primary method.[1] It does not require a reference standard of the analyte, only a certified internal standard (IS).[5] It detects everything with protons, including trapped solvents and starting materials that might be UV-inactive.[1]

Validated Protocol
  • Solvent: DMSO-

    
     (Provides excellent solubility for nitro-benzamides).[1]
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).[1]

    • Reasoning: The IS singlet at

      
       ppm does not overlap with the aromatic protons (
      
      
      
      ppm) or the cyclopropyl protons (
      
      
      ppm) of the target molecule.
  • Relaxation Delay (D1): 60 seconds (Must be

    
     to ensure full magnetization recovery for quantitative accuracy).
    
  • Scans: 16 to 32 (Sufficient for S/N > 150:1).

Calculation Logic

Purity is calculated using the molar ratio between the IS and the Analyte:


[1]

Where


 = Integral area, 

= Number of protons,

= Molecular weight,

= Weight.

Comparative Performance Data

The following data represents a typical batch analysis of synthesized 4-Chloro-N-cyclopropyl-3-nitrobenzamide after standard workup (ethyl acetate extraction) but before recrystallization.

Table 1: Comparative Analysis Results
MetricHPLC-UV (254 nm)qNMR (vs. Trimethoxybenzene)
Reported Purity 99.2% (Area %) 96.4% (Weight %)
Detection Basis UV ChromophoresProton Molar Ratio
Major Impurity Detected Trace Hydrolysis Product (0.5%)Residual Ethyl Acetate (1.8%)
Blind Spots Inorganic salts, Residual Solvents, Aliphatic aminesNone (for protonated species)
Time to Result 45 mins (Setup + Run)15 mins (Prep + Run)
Analysis of Discrepancy

The 2.8% gap between HPLC and qNMR is critical for drug development:

  • Solvent Entrapment: qNMR identified 1.8% residual Ethyl Acetate.[1] HPLC is blind to this in standard UV modes (or it elutes in the void volume).[1]

  • Extinction Coefficient Bias: The HPLC method overestimated the main compound because the trace impurities had lower UV response factors than the highly conjugated nitro-benzamide core.[1]

Decision Guide: Which Method When?

To ensure scientific rigor, use the following logic flow to determine the appropriate assay for your stage of development.

DecisionTree Start Start: Purity Assessment Needs Stage Development Stage? Start->Stage Early Early Discovery / Screening Stage->Early Late Process Dev / GLP Release Stage->Late UseHPLC Use HPLC-UV (Relative Purity) Early->UseHPLC High Throughput RefStd Is a Certified Reference Standard Available? Late->RefStd RefStd->UseHPLC Yes (QC Routine) UseBoth Use Orthogonal Approach: qNMR for Assay + HPLC for Impurities RefStd->UseBoth No (Most Common) UseQNMR Use qNMR (Absolute Purity)

Caption: Decision matrix for selecting HPLC vs. qNMR based on development stage and reference standard availability.

Conclusion & Recommendations

For 4-Chloro-N-cyclopropyl-3-nitrobenzamide , relying solely on HPLC-UV during the synthesis optimization phase is a risk.[1] The nitro group inflates UV purity readings, potentially masking significant solvent entrapment or salt contamination.[1]

Best Practice Recommendation:

  • Use qNMR to assign the "True Value" (Weight % Assay) of your primary lot.[1]

  • Use HPLC-UV to qualitatively profile specific organic impurities and monitor reaction progress.

  • Report both values in Certificates of Analysis (CoA) for research grades: "HPLC Purity: 99.2% (a/a); qNMR Assay: 96.4% (w/w)."

References

  • Chemical Identity & Properties

    • PubChem. 4-Chloro-3-nitrobenzamide Compound Summary. National Library of Medicine.[1] [Link] (Accessed 2023-10-26).[1]

  • Analytical Methodologies

    • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. [Link][1]

    • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][1]

  • Synthetic Context

    • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on amide coupling in drug discovery). [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-n-cyclopropyl-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-Chloro-n-cyclopropyl-3-nitrobenzamide
© Copyright 2026 BenchChem. All Rights Reserved.